molecular formula C6H5BrN2O3 B021399 2-Bromo-3-methoxy-6-nitropyridine CAS No. 76066-07-4

2-Bromo-3-methoxy-6-nitropyridine

カタログ番号: B021399
CAS番号: 76066-07-4
分子量: 233.02 g/mol
InChIキー: ZKEAOLVGPKCNCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-3-methoxy-6-nitropyridine is a useful research compound. Its molecular formula is C6H5BrN2O3 and its molecular weight is 233.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-bromo-3-methoxy-6-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEAOLVGPKCNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507098
Record name 2-Bromo-3-methoxy-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76066-07-4
Record name 2-Bromo-3-methoxy-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-Bromo-3-methoxy-6-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the valuable research chemical, 2-Bromo-3-methoxy-6-nitropyridine. This compound serves as a key intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurobiology. This document outlines detailed synthetic protocols for its precursor, proposes a method for its final synthesis step, and presents a thorough characterization profile based on available and predicted data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 76066-07-4[1][2]
Molecular Formula C₆H₅BrN₂O₃[1][3]
Molecular Weight 233.02 g/mol [1]
Appearance Pale yellow solid (predicted)
SMILES COC1=C(Br)N=C(C=C1)--INVALID-LINK--[O-][3]
InChI InChI=1S/C6H5BrN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3[3]

Synthesis Protocols

The synthesis of this compound is typically achieved in a two-step process. First, a suitable precursor, 2-bromo-3-methoxypyridine, is synthesized. Subsequently, this intermediate undergoes nitration to yield the final product.

Step 1: Synthesis of 2-Bromo-3-methoxypyridine

Two primary, well-documented methods for the synthesis of 2-bromo-3-methoxypyridine are presented below.

Method A: From 2-Nitro-3-methoxypyridine

This method involves the displacement of a nitro group with a bromo group.

  • Reaction Scheme:

    • 2-Nitro-3-methoxypyridine is reacted with hydrobromic acid in an organic acid solvent.

  • Experimental Protocol:

    • In a round-bottom flask, dissolve 2-nitro-3-methoxypyridine (1.0 eq) in acetic acid (3-5 mL per gram of starting material).[4]

    • Add a 40% aqueous solution of hydrobromic acid (2.0-2.5 eq).[4]

    • Heat the reaction mixture to 120-130 °C and stir for 5-6 hours.[4]

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in a minimal amount of water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is 7-8.

    • The precipitate, 2-bromo-3-methoxypyridine, is collected by filtration, washed with water, and dried.

  • Quantitative Data:

    • Yield: Up to 91%[5]

    • Purity: 99.4% (by HPLC)[5]

Method B: From 2-Bromo-3-hydroxypyridine

This method involves the methylation of the hydroxyl group of 2-bromo-3-hydroxypyridine.

  • Reaction Scheme:

    • 2-Bromo-3-hydroxypyridine is deprotonated with a base, followed by reaction with a methylating agent.

  • Experimental Protocol:

    • To a stirred suspension of potassium hydroxide (1.1 eq) in dimethyl sulfoxide (DMSO), add 2-bromo-3-hydroxypyridine (1.0 eq).

    • Add methyl iodide (1.05 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 2-3 hours.

    • Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Quantitative Data:

    • Yield: 56-75%[5]

    • Purity: >97%[5]

Step 2: Synthesis of this compound (Proposed Method)
  • Proposed Reaction Scheme:

    • 2-Bromo-3-methoxypyridine is reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

  • Proposed Experimental Protocol:

    • In a flask cooled in an ice bath, slowly add 2-bromo-3-methoxypyridine (1.0 eq) to a stirred mixture of concentrated sulfuric acid and fuming nitric acid.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a suitable base, such as sodium carbonate, until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • The crude product may be purified by recrystallization or column chromatography.

Characterization Data

Detailed experimental characterization data for this compound is not available in the reviewed literature. The following tables provide predicted and comparative data based on the analysis of structurally similar compounds.

NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-47.3 - 7.5d~8.0-9.0The doublet is due to coupling with H-5.
H-58.2 - 8.4d~8.0-9.0The doublet is due to coupling with H-4. The downfield shift is attributed to the electron-withdrawing nitro group.
-OCH₃3.9 - 4.1s-A singlet is expected for the methoxy protons.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2140 - 145The carbon bearing the bromine atom.
C-3155 - 160The carbon bearing the methoxy group.
C-4115 - 120
C-5140 - 145The downfield shift is influenced by the adjacent nitro group.
C-6150 - 155The carbon bearing the nitro group.
-OCH₃55 - 60
Infrared (IR) Spectroscopy

Table 4: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-OCH₃)
~1590-1570StrongAromatic C=C and C=N stretching
~1530-1500StrongAsymmetric NO₂ stretch
~1350-1330StrongSymmetric NO₂ stretch
~1250-1200StrongAryl-O-CH₃ stretch
~700-600StrongC-Br stretch
Mass Spectrometry (MS)

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed FragmentNotes
232/234[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for a single bromine atom.
202/204[M - NO]⁺Loss of nitric oxide.
187/189[M - NO₂]⁺Loss of the nitro group.
159/161[M - NO₂ - CO]⁺Subsequent loss of carbon monoxide.
78[C₅H₄N]⁺Pyridine fragment.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Bromo-3-methoxypyridine cluster_step2 Step 2: Nitration (Proposed) Start1 2-Nitro-3-methoxypyridine OR 2-Bromo-3-hydroxypyridine Process1 Method A: Bromination (HBr, Acetic Acid) OR Method B: Methylation (CH3I, KOH) Start1->Process1 Intermediate 2-Bromo-3-methoxypyridine Process1->Intermediate Process2 Nitration (HNO3, H2SO4) Intermediate->Process2 Product This compound Process2->Product

Caption: Overall synthetic workflow for this compound.

Characterization Logic

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_information Structural Information Confirmed Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Connectivity Proton and Carbon Environment (Connectivity) NMR->Connectivity FunctionalGroups Functional Groups (-OCH₃, -NO₂, C-Br, Pyridine Ring) IR->FunctionalGroups MolecularWeight Molecular Weight and Isotopic Pattern MS->MolecularWeight

Caption: Logical workflow for the structural characterization of the target compound.

References

2-Bromo-3-methoxy-6-nitropyridine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-methoxy-6-nitropyridine, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical properties, molecular structure, synthesis, and reactivity, with a focus on its application in the development of novel bioactive molecules.

Core Compound Information

This compound is a substituted pyridine derivative featuring three key functional groups that dictate its reactivity: a bromine atom, a methoxy group, and a nitro group.

PropertyValue
CAS Number 76066-07-4
Molecular Formula C₆H₅BrN₂O₃
Molecular Weight 233.02 g/mol
Appearance Pale yellow solid
IUPAC Name This compound
SMILES COC1=C(N=C(C=C1)--INVALID-LINK--[O-])Br
InChI Key ZKEAOLVGPKCNCT-UHFFFAOYSA-N

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2, 3, and 6 positions. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment within the molecule, influencing its reactivity and spectroscopic properties.

Molecular Structure:

SynthesisWorkflow Start 2-Bromo-3-hydroxypyridine Intermediate 2-Bromo-3-methoxypyridine Start->Intermediate Methylation (e.g., CH₃I, Base) Product This compound Intermediate->Product Nitration (e.g., HNO₃, H₂SO₄) Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)₂ Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R

Spectroscopic and Synthetic Profile of 2-Bromo-3-methoxy-6-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, a proposed synthetic pathway, and analytical protocols for the characterization of 2-Bromo-3-methoxy-6-nitropyridine (CAS No. 76066-07-4). This compound is a valuable building block in medicinal chemistry and materials science, and a thorough understanding of its properties is crucial for its application in research and development.

Spectroscopic Data Summary

Due to the limited availability of experimentally verified spectra in public literature, the following tables present a combination of predicted data and data from closely related analogs to provide a foundational understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Assignment
¹H~8.1-8.3H-5
~7.3-7.5H-4
~4.0-OCH₃
¹³C~158-162C-6
~154-157C-3
~140-143C-2
~125-128C-5
~115-118C-4
~57-60-OCH₃

Note: Predicted values are based on the analysis of structurally similar compounds and computational models. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-OCH₃)
1600-1580StrongAromatic C=C stretch
1530-1500Strong, AsymmetricN-O stretch (NO₂)
1350-1330Strong, SymmetricN-O stretch (NO₂)
1250-1200StrongAr-O-C stretch
~1050MediumC-O stretch
~780StrongC-Br stretch
~830MediumC-N stretch
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization) for this compound

m/z Relative Intensity Assignment
232/234High[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes)
202/204Medium[M-NO]⁺
187/189Medium[M-NO₂]⁺
159/161Medium[M-NO₂ - CO]⁺
78Low[C₅H₄N]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 2-bromo-3-methoxypyridine.

Materials:

  • 2-Bromo-3-methoxypyridine

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 2-bromo-3-methoxypyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Once the addition is complete, add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition of nitric acid, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis_and_Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization 2-Bromo-3-methoxypyridine 2-Bromo-3-methoxypyridine Reaction Nitration (0°C to RT) 2-Bromo-3-methoxypyridine->Reaction Nitrating Mixture Fuming HNO₃ Conc. H₂SO₄ Nitrating Mixture->Reaction Workup Quenching (Ice) Neutralization (NaHCO₃) Extraction (DCM) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR ¹H & ¹³C NMR Product->NMR Analysis IR FT-IR Product->IR Analysis MS Mass Spectrometry Product->MS Analysis

Caption: Synthetic workflow and spectroscopic characterization of this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a spectral width of approximately 12 ppm.

  • ¹³C NMR Spectroscopy: Acquire the carbon spectrum on a 100 MHz or higher spectrometer with proton decoupling. Use a spectral width of approximately 220 ppm.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the solid product with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

  • Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI) as the ionization method.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and instrumentation.

An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability of 2-Bromo-3-methoxy-6-nitropyridine in common laboratory solvents. In the absence of specific published quantitative data for this compound, this document extrapolates expected solubility and stability profiles based on the well-established chemical properties of its constituent functional groups: a pyridine ring, a bromo substituent, a methoxy group, and a nitro group. Furthermore, this guide presents detailed, standardized experimental protocols for the systematic determination of both solubility and stability, enabling researchers to generate precise data for their specific applications. Visual workflows and potential degradation pathways are illustrated to provide a clear understanding of the experimental processes and chemical transformations.

Introduction

This compound is a substituted pyridine derivative with potential applications in organic synthesis and medicinal chemistry. The presence of multiple functional groups imparts a unique combination of reactivity and physicochemical properties. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, including reaction optimization, formulation, and storage. This guide serves as a foundational resource for scientists working with this compound.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its polar and non-polar functional groups. The pyridine nitrogen, methoxy, and nitro groups contribute to the molecule's polarity and potential for hydrogen bonding with protic solvents. Conversely, the bromo substituent and the aromatic ring impart lipophilic character.

Based on the general principle of "like dissolves like," a qualitative solubility profile can be predicted. Pyridine itself is miscible with water and many organic solvents.[1][2] The presence of the electron-withdrawing nitro group and the bromine atom is expected to decrease water solubility compared to pyridine. However, the methoxy group may slightly enhance solubility in polar organic solvents. Nitroaromatic compounds are often soluble in a range of organic solvents.[3]

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticSparingly SolubleThe polar functional groups may allow for some solubility, but the overall molecule is expected to have limited aqueous solubility.
MethanolPolar ProticSolubleThe hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, facilitating dissolution.
EthanolPolar ProticSolubleSimilar to methanol, ethanol is a good solvent for many polar organic compounds.
AcetonePolar AproticSolubleThe polarity of acetone makes it a suitable solvent for a wide range of organic molecules.
Dichloromethane (DCM)Non-polarModerately SolubleThe lipophilic character of the bromo- and nitro-substituted pyridine ring suggests some solubility in this common non-polar solvent.
Diethyl EtherNon-polarModerately SolubleExpected to have some solubility due to the organic nature of the compound.
TolueneNon-polarSparingly SolubleAs a non-polar aromatic solvent, it may dissolve the compound to a limited extent.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide array of organic compounds.
N,N-Dimethylformamide (DMF)Polar AproticVery SolubleSimilar to DMSO, DMF is a highly polar solvent that should readily dissolve the target compound.

Predicted Stability Profile and Potential Degradation

The stability of this compound is influenced by its functional groups, particularly the nitro and bromo groups, which are susceptible to specific degradation pathways.

  • Nitro Group Reduction: The nitro group is prone to reduction to a nitroso, hydroxylamino, or amino group. This can be initiated by reducing agents, certain metals, or microbial activity.[4]

  • Nucleophilic Aromatic Substitution: The bromine atom on the electron-deficient pyridine ring is a potential leaving group in nucleophilic aromatic substitution reactions. This reactivity is enhanced by the electron-withdrawing nitro group.[5]

  • Photodegradation: Nitroaromatic compounds can be susceptible to degradation upon exposure to light.[6]

  • Thermal Stability: The stability of the compound at elevated temperatures should be experimentally determined, as thermal decomposition is a possibility for complex organic molecules.

It is recommended to store this compound in a cool, dry, dark place, away from strong reducing agents and nucleophiles.

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different test solvent. The presence of excess solid is crucial for achieving a saturated solution.

  • Equilibration: Seal the vials and place them in a constant-temperature shaker or orbital incubator (e.g., at 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the excess solid to sediment. For fine suspensions, centrifugation or filtration using a chemically inert filter (e.g., PTFE) is necessary to obtain a clear supernatant.

  • Quantification: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of a pre-established analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantification.

  • Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Solubility_Workflow prep 1. Preparation Add excess solid to solvent equil 2. Equilibration Shake at constant temperature prep->equil Incubate sep 3. Phase Separation Centrifuge or filter equil->sep Achieve equilibrium quant 4. Quantification Analyze supernatant (e.g., HPLC) sep->quant Isolate saturated solution calc 5. Calculation Determine solubility quant->calc Obtain concentration

Experimental workflow for solubility determination.
Stability Assessment

This protocol describes a general approach to assessing the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in the desired solvents.

  • Stress Conditions: Aliquot the solutions into separate vials and expose them to a range of stress conditions, including:

    • Thermal Stress: Incubate at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

    • Photostability: Expose to a controlled light source (e.g., a photostability chamber with UV and visible light). A control sample should be wrapped in aluminum foil to exclude light.

    • pH Stress: Adjust the pH of aqueous or co-solvent solutions to acidic (e.g., pH 1-3) and basic (e.g., pH 9-11) conditions.

  • Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours, and longer for long-term stability).

  • Analysis: Analyze the samples at each time point using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.

  • Data Evaluation: Quantify the amount of the parent compound remaining at each time point. The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Stability_Workflow start Prepare Stock Solution stress Expose to Stress Conditions start->stress thermal Thermal stress->thermal photo Photochemical stress->photo ph pH (Acid/Base) stress->ph sample Sample at Time Points thermal->sample photo->sample ph->sample analyze Analyze by HPLC sample->analyze evaluate Evaluate Degradation analyze->evaluate

Workflow for stability assessment under stress conditions.

Potential Degradation Pathway

A plausible degradation pathway for this compound under reductive conditions is the stepwise reduction of the nitro group.

Degradation_Pathway parent This compound nitroso 2-Bromo-3-methoxy-6-nitrosopyridine parent->nitroso [H] hydroxylamine 2-Bromo-3-methoxy-6-(hydroxylamino)pyridine nitroso->hydroxylamine [H] amine 6-Amino-2-bromo-3-methoxypyridine hydroxylamine->amine [H]

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and recommended safety precautions for the handling of 2-Bromo-3-methoxy-6-nitropyridine (CAS No. 76066-07-4). As a substituted nitropyridine, this compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. However, its chemical structure suggests potential reactivity and toxicity that necessitate careful handling to ensure laboratory safety. This document summarizes available safety data, outlines best practices for handling and disposal, and provides a framework for risk assessment and mitigation.

Physicochemical and Hazard Profile

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Bromo-3-nitropyridine5-Bromo-2-methoxy-3-nitropyridine
CAS Number 76066-07-4[1][2]19755-53-4[3]152684-30-5[4]
Molecular Formula C6H5BrN2O3[1][2]C5H3BrN2O2[3]C6H5BrN2O3[4]
Molecular Weight 233.02 g/mol [1][2]202.99 g/mol [3]233.02 g/mol [4]
Appearance Data not availableYellow to orange to brown crystals or powder[5]Solid[4]
Melting Point Data not available122-125 °C[3]Data not available
Boiling Point Data not availableData not availableData not available
Purity Typically ≥95%[6]≥97.5%[5]Data not available

Table 2: Hazard Identification and Classification

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 4[2]H302: Harmful if swallowed[2]
Skin Corrosion/Irritation Category 2[2]H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation Category 2A[2]H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)[2]H335: May cause respiratory irritation[2]

Note: The hazard classifications are based on the available Safety Data Sheet for this compound.[2]

Reactivity and Stability

Detailed reactivity data for this compound is limited. However, the presence of nitro, bromo, and methoxy functional groups on a pyridine ring suggests several potential reactivities:

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyridine ring, making the bromo substituent susceptible to displacement by nucleophiles. This is a common reaction pathway for this class of compounds.

  • Thermal Decomposition: Nitroaromatic compounds can be thermally sensitive. Upon heating, decomposition may occur, potentially releasing toxic fumes such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

Safety Precautions and Handling

A multi-layered approach to safety is essential when working with this compound. The following diagram illustrates the logical flow of safety measures, from initial hazard assessment to emergency response.

Hazard_Mitigation_Workflow Figure 1. Hazard Mitigation Workflow for Handling this compound cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_response Emergency Response Hazard_ID Hazard Identification (Review SDS & Literature) Risk_Assessment Risk Assessment (Evaluate potential exposure) Hazard_ID->Risk_Assessment Leads to Control_Measures Establish Control Measures (Engineering, Administrative, PPE) Risk_Assessment->Control_Measures Informs Engineering_Controls Use Engineering Controls (Fume Hood, Ventilation) Control_Measures->Engineering_Controls Defines Admin_Controls Follow Administrative Controls (SOPs, Training) Control_Measures->Admin_Controls Defines PPE_Usage Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Control_Measures->PPE_Usage Defines Safe_Handling Safe Handling Practices (Avoid dust, skin/eye contact) Engineering_Controls->Safe_Handling Admin_Controls->Safe_Handling PPE_Usage->Safe_Handling Spill_Response Spill Response (Evacuate, Contain, Clean) Safe_Handling->Spill_Response If spill occurs Exposure_Response Exposure Response (First Aid, Seek Medical Attention) Safe_Handling->Exposure_Response If exposure occurs Fire_Response Fire Response (Use appropriate extinguisher) Safe_Handling->Fire_Response If fire occurs

Figure 1. Hazard Mitigation Workflow

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory to minimize inhalation of dust or vapors.[2]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required.[2]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves. The specific glove material should be selected based on the solvent being used and the duration of contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2]

Handling and Storage
  • Handling: Avoid creating dust.[2] Do not breathe dust, fumes, or vapors.[2] Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the work area.[2] Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

Experimental Protocol: Example of a Nucleophilic Aromatic Substitution Reaction

The following is a generalized protocol for a nucleophilic aromatic substitution reaction involving a substituted bromonitropyridine. This should be adapted and optimized for the specific reaction being performed, with a thorough risk assessment conducted beforehand.

Experimental_Workflow Figure 2. Generalized Workflow for Nucleophilic Aromatic Substitution Start Start Reagent_Prep Reagent Preparation (Under inert atmosphere if needed) Start->Reagent_Prep Reaction_Setup Reaction Setup (In fume hood, with appropriate glassware) Reagent_Prep->Reaction_Setup Reagent_Addition Addition of Nucleophile (Controlled rate, monitor temperature) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, LC-MS, etc.) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Quenching, Extraction) Reaction_Monitoring->Workup Upon completion Purification Product Purification (Column chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Figure 2. Generalized Experimental Workflow

Materials and Equipment
  • This compound

  • Nucleophile (e.g., an amine or alcohol)

  • Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)

  • Base (e.g., K2CO3, Et3N, or NaH)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • TLC plates and developing chamber

  • Rotary evaporator

  • Purification system (e.g., flash chromatography setup)

Procedure
  • Reaction Setup: In a chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar and a condenser.

  • Reagent Addition: Charge the flask with this compound, the chosen base, and the anhydrous solvent.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas.

  • Nucleophile Addition: Slowly add a solution of the nucleophile in the reaction solvent to the stirring mixture at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water or a suitable aqueous solution.

  • Extraction: Extract the product into an appropriate organic solvent.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography or recrystallization.

  • Characterization: Characterize the final product using techniques such as NMR, mass spectrometry, and melting point analysis.

Emergency Procedures

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
Skin Contact Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[2]
  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher. Water spray can also be used to cool fire-exposed containers.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data for this compound and structurally related compounds. It is not a substitute for a formal risk assessment and the user's own judgment. All laboratory work should be conducted by trained personnel in a suitably equipped facility. Always consult the most up-to-date Safety Data Sheet from the supplier before use.

References

2-Bromo-3-methoxy-6-nitropyridine: A Technical Overview of its Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-methoxy-6-nitropyridine is a substituted pyridine derivative of significant interest in organic synthesis and medicinal chemistry. Its unique arrangement of bromo, methoxy, and nitro functional groups on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its synthesis, physicochemical properties, and potential applications. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, its scientific context is rooted in the broader exploration of functionalized pyridines in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
CAS Number 76066-07-4[1][2]
Molecular Formula C6H5BrN2O3[1][2]
Molecular Weight 233.02 g/mol [1][2]
Appearance Not explicitly stated, but related compounds are often solids.
Purity/Specification Commercially available for research use.[1]
Storage Conditions Inert atmosphere, room temperature.[1]

Synthesis and Experimental Protocols

While specific literature detailing the definitive discovery and a complete historical timeline of this compound is scarce, its synthesis can be inferred from established methods for preparing similarly substituted pyridines. The following sections describe relevant synthetic strategies and provide detailed experimental protocols for analogous compounds, which can be adapted for the preparation of the title compound.

Synthesis of Related Bromo-Methoxy-Pyridines

A common strategy for the synthesis of methoxypyridines involves the methylation of the corresponding hydroxypyridine. For instance, the preparation of 2-bromo-3-methoxypyridine is achieved through a two-step process starting from 3-hydroxypyridine.[3] This approach highlights a general pathway that could be adapted for this compound.

Step 1: Bromination of 3-hydroxypyridine to 2-bromo-3-hydroxypyridine [3]

  • Protocol: An aqueous solution of sodium hydroxide (40%) is cooled to a temperature between -10 and 0 °C using an ice-salt bath.[3]

  • Liquid bromine is added dropwise to this cooled solution.[3]

  • 3-hydroxypyridine is dissolved in a separate 40% aqueous sodium hydroxide solution.[3]

  • This solution of 3-hydroxypyridine is then added dropwise to the bromine solution, maintaining the system temperature at 10-15 °C.[3]

  • After the addition is complete, the mixture is stirred at room temperature for 2.5-3 hours.[3]

  • The pH is adjusted to 7 using an acid.[3]

  • The resulting crude product, 2-bromo-3-hydroxypyridine, is purified by recrystallization.[3]

Step 2: Methylation of 2-bromo-3-hydroxypyridine to 2-bromo-3-methoxypyridine [3]

  • Protocol: Sodium is added to methanol, and the mixture is heated to reflux.[3]

  • A solution of 2-bromo-3-hydroxypyridine in DMF is added to the refluxing sodium methoxide solution.[3]

  • The mixture is stirred for 10-15 minutes, and then most of the methanol is removed by distillation under reduced pressure.[3]

  • Methyl iodide is added to the remaining mixture, which is then stirred overnight at room temperature.[3]

  • DMF is removed by distillation under reduced pressure.[3]

  • The residue is cooled to room temperature and extracted with diethyl ether.[3]

  • The organic layer is washed with saturated aqueous common salt, dried, and the solvent is removed by distillation to yield 2-bromo-3-methoxypyridine.[3]

A logical synthesis workflow for this compound, based on the principles of pyridine chemistry, is depicted below.

Synthesis_Workflow start Starting Material (e.g., 3-Hydroxypyridine) step1 Nitration start->step1 HNO3/H2SO4 step2 Bromination step1->step2 NBS or Br2 step3 Methylation step2->step3 CH3I, Base product This compound step3->product

A potential synthetic workflow for this compound.
Synthesis of Related Nitropyridines

Nitropyridines are crucial intermediates in the synthesis of various biologically active molecules.[4] The introduction of a nitro group can be a key step, followed by other functional group manipulations. For example, 2-amino-6-methoxy-3-nitropyridine is prepared by the methoxylation of 2-amino-6-chloro-3-nitropyridine with sodium methoxide in methanol.[5] This demonstrates a nucleophilic aromatic substitution pathway that is common in pyridine chemistry.

The general reactivity of nitropyridines allows for a range of transformations. For instance, the nitro group can be reduced to an amine, which can then undergo further reactions like coupling.[6]

Potential Applications in Drug Discovery and Organic Synthesis

Substituted pyridines are a cornerstone in medicinal chemistry, with a significant percentage of FDA-approved drugs containing a pyridine moiety.[4] While specific applications for this compound are not extensively detailed, the functionalities present on the ring suggest several potential uses.

  • Oncology: The 3-methoxypyridine moiety is a component of inhibitors for key signaling proteins like the AXL receptor tyrosine kinase.[7] Furthermore, pyridine derivatives are used as building blocks for camptothecin analogues, which are topoisomerase inhibitors used in cancer therapy.[7]

  • Neurological Disorders: The 3-methoxypyridine scaffold is incorporated into various agents that target the central nervous system.[7]

  • Endocrinology: This chemical structure can serve as an intermediate in the synthesis of antiestrogen compounds.[7]

  • Antibacterial Agents: Diarylquinoline compounds, which can be synthesized from pyridine precursors, have shown anti-tuberculosis properties.[8]

The bromo and nitro groups on this compound provide reactive handles for various chemical transformations, making it a valuable intermediate.

Applications product 2-Bromo-3-methoxy- 6-nitropyridine intermediate Key Intermediate product->intermediate app1 Oncology (e.g., Kinase Inhibitors) intermediate->app1 app2 Neurological Disorders intermediate->app2 app3 Endocrinology (e.g., Antiestrogens) intermediate->app3 app4 Antibacterial Agents intermediate->app4

Potential therapeutic applications of this compound.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While its specific history of discovery is not well-documented, its importance lies in its utility as a building block for a diverse range of complex molecules with potential therapeutic applications. The synthetic routes to analogous compounds provide a solid foundation for its preparation, and the reactivity of its functional groups opens up numerous possibilities for further chemical exploration and drug development. This technical guide serves as a foundational resource for researchers and scientists working with this and related pyridine derivatives.

References

Reactivity Profile of the Bromine Atom in 2-Bromo-3-methoxy-6-nitropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in 2-Bromo-3-methoxy-6-nitropyridine. This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the versatile reactivity of its C2-bromine substituent. The pyridine ring is electronically activated by a strongly electron-withdrawing nitro group at the C6 position and influenced by the electron-donating methoxy group at the C3 position. This unique substitution pattern governs the regioselectivity and efficiency of various transformations. This document details the propensity of the title compound to undergo nucleophilic aromatic substitution (SNAr), as well as palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data from literature sources, and mechanistic visualizations are provided to serve as a practical resource for laboratory applications.

Introduction

This compound is a key heterocyclic intermediate in organic synthesis. The strategic placement of a labile bromine atom, an activating nitro group, and a directing methoxy group on the pyridine scaffold makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The inherent electron deficiency of the pyridine ring, further exacerbated by the potent electron-withdrawing nitro group, renders the C2 position, occupied by the bromine atom, highly susceptible to nucleophilic attack. This guide will explore the primary reaction pathways involving the C-Br bond of this molecule, providing a detailed examination of its reactivity profile.

Reactivity Profile

The reactivity of the bromine atom in this compound is dominated by three main classes of reactions:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Suzuki-Miyaura Cross-Coupling

  • Buchwald-Hartwig Amination

The electronic nature of the pyridine ring plays a crucial role in these transformations. The ring nitrogen and the C6-nitro group act as powerful electron-withdrawing groups, significantly lowering the electron density at the C2 position. This polarization facilitates both the initial attack by a nucleophile in SNAr reactions and the oxidative addition step in palladium-catalyzed cross-coupling reactions. The C3-methoxy group, being electron-donating, can influence the overall electron distribution and may have a modest impact on reaction rates.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C2 position is an excellent leaving group in SNAr reactions due to the strong activation provided by the ortho-nitro group. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

The rate of SNAr is significantly enhanced by the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance. A wide range of nucleophiles, including alkoxides, phenoxides, thiophenoxides, and amines, can readily displace the bromide.

Logical Relationship for SNAr Reactivity

G Logical Flow of SNAr Reactivity Substrate This compound Activation Strong Electron-Withdrawing Groups (C6-NO2 and Ring Nitrogen) Substrate->Activation Electrophilicity Increased Electrophilicity at C2 Activation->Electrophilicity Nucleophile Nucleophile (Nu-) Attack Electrophilicity->Nucleophile Intermediate Formation of Meisenheimer Complex (Resonance Stabilized) Nucleophile->Intermediate Stabilization Charge Delocalization onto NO2 Group Intermediate->Stabilization Elimination Elimination of Bromide (Br-) Intermediate->Elimination Product Substituted Product Elimination->Product

Caption: Logical flow illustrating the key factors driving SNAr reactivity.

Suzuki-Miyaura Cross-Coupling

The C-Br bond of this compound is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with a variety of aryl and vinyl boronic acids or their esters. This reaction is a powerful tool for the synthesis of biaryl and vinyl-substituted pyridines.

The general catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.

Experimental Workflow for Suzuki-Miyaura Coupling

G General Experimental Workflow for Suzuki-Miyaura Coupling Start Start Reagents Combine this compound, Boronic Acid, Base, and Pd Catalyst in a Flask Start->Reagents Inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture with Stirring Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product Isolated Product Purify->Product End End Product->End

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a versatile method for the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines. This palladium-catalyzed reaction is of significant importance in the synthesis of pharmaceutical intermediates.

Similar to the Suzuki-Miyaura coupling, the mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The selection of a suitable phosphine ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results.

Signaling Pathway for Buchwald-Hartwig Amination

G Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)(L)n-Br OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdAmine [Ar-Pd(II)(L)n(HNR'R'')]Br AmineCoord->PdAmine Deprotonation Base-mediated Deprotonation PdAmine->Deprotonation Base PdAmido Ar-Pd(II)(L)n(NR'R'') Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data

While specific quantitative data for this compound is not extensively available in a consolidated format, the following tables provide representative data for analogous bromopyridine systems to serve as a baseline for reaction optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA classic and cost-effective system.
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA common and reliable catalyst.
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene80-11012-24Good to ExcellentA robust system for a variety of amines.
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane10016-24Moderate to GoodEffective for aryl and alkyl amines.
Pd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2)t-BuOH10012Good to ExcellentParticularly effective for hindered amines.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for reactions involving this compound. Optimization of specific parameters may be required for different coupling partners.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • The reaction mixture is stirred at the desired temperature (typically 80-110 °C).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, a dry Schlenk tube is charged with the palladium catalyst, the phosphine ligand, and the base.

  • This compound and the anhydrous, degassed solvent are added.

  • The amine is then added, and the tube is sealed.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • The reaction progress is monitored by TLC, GC-MS, or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and quenched with water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. The bromine atom at the C2 position is readily displaced through nucleophilic aromatic substitution or engaged in palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the C6-nitro group is the primary activating feature of the molecule. This guide has provided an in-depth overview of the reactivity profile of the bromine atom, supported by generalized quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for scientists engaged in the synthesis of novel compounds for pharmaceutical and materials science applications. Further investigation into the specific reaction kinetics and substrate scope for this particular molecule would be a valuable addition to the field.

Role of the nitro group in the reactivity of 2-Bromo-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Pivotal Role of the Nitro Group in the Reactivity of 2-Bromo-3-methoxy-6-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the 6-nitro group in dictating the chemical reactivity of this compound. The document elucidates the profound electronic effects of the nitro substituent, its critical function in activating the pyridine ring for nucleophilic aromatic substitution (SNAr), and its influence on other significant chemical transformations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a practical and in-depth resource for professionals in organic synthesis and medicinal chemistry.

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a nitro group, provides multiple reaction sites for chemical modification.[1] The strategic placement of these functional groups governs the molecule's reactivity. This guide focuses specifically on the 6-nitro group, a powerful substituent that fundamentally controls the primary reaction pathways of the molecule. Understanding its role is crucial for designing efficient synthetic routes and developing novel chemical entities.

Electronic Effects of the 6-Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group (EWG) that exerts its influence through both inductive and resonance effects.[2]

  • Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma bond framework.

  • Resonance Effect: The nitro group can delocalize electron density from the ring onto its oxygen atoms, particularly from the ortho and para positions.

When attached to a pyridine ring, which is already inherently electron-deficient due to the electronegative nitrogen atom, the nitro group further depletes the ring's electron density.[2][3] This pronounced electron deficiency has two major consequences for the molecule's reactivity:

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is made significantly less nucleophilic and therefore less reactive towards electrophiles.[2]

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it highly susceptible to attack by nucleophiles, especially at positions ortho and para to the nitro group.[4][5]

The Nitro Group's Dominant Role in Nucleophilic Aromatic Substitution (SNAr)

The primary and most synthetically useful role of the 6-nitro group is the potent activation of the C2 position for nucleophilic aromatic substitution, enabling the displacement of the bromine atom.

The SNAr Mechanism: Addition-Elimination

The reaction proceeds via a well-established two-step addition-elimination mechanism.[4]

  • Step 1: Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the 2-position, which bears the bromine leaving group. This attack forms a transient, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[4][6]

  • Step 2: Stabilization and Elimination: The negative charge of the Meisenheimer complex is effectively stabilized through resonance delocalization. The 6-nitro group plays the crucial role in this stabilization by accommodating the negative charge on its oxygen atoms.[4] This stabilization significantly lowers the activation energy of the reaction. The process concludes with the elimination of the bromide ion, which restores the aromaticity of the pyridine ring and yields the substituted product.

Kinetic studies on related nitro-activated aromatic compounds have shown that the presence of a nitro group can increase the rate of nucleophilic substitution by factors of 10³ to 10⁶ compared to their unsubstituted analogues.[4]

Visualizing the Mechanism and Stabilization

The following diagrams illustrate the SNAr mechanism and the critical role of the nitro group in stabilizing the reaction intermediate.

Caption: The SNAr addition-elimination mechanism.

Caption: Resonance stabilization of the Meisenheimer complex.

Other Reactivity Influenced by the Nitro Group

While activating the ring for SNAr is its primary role, the nitro group itself is a versatile functional handle.

Reduction to an Amino Group

The nitro group can be readily reduced to a primary amine (-NH₂) using various reducing agents, such as stannous chloride (SnCl₂·2H₂O) or iron powder in acetic acid.[4][7] This transformation is highly valuable as it converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, completely altering the electronic properties of the pyridine ring. The resulting 2-bromo-3-methoxy-6-aminopyridine can then participate in a different set of reactions, including diazotization and further functionalization of the amino group.[1]

Influence on Cross-Coupling Reactions

The bromine atom at the C2 position allows the molecule to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to form C-C and C-N bonds, respectively.[1][8] The electron-withdrawing nature of the nitro group can influence the oxidative addition step in the catalytic cycle of these reactions, often facilitating the process.

Quantitative Data: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for nucleophilic aromatic substitution on nitropyridine substrates, providing a practical guide for expected outcomes.

Entry Nucleophile Solvent Base Temperature (°C) Time (h) Typical Yield (%) Reference
1Primary/Secondary AminesDMSO or DMFK₂CO₃ or Et₃N60 - 1004 - 1875 - 95[4]
2Sodium MethoxideMethanol-0 - 25 (RT)1 - 1990 - 98[9]
3ThiolsDMFNaH or K₂CO₃25 (RT) - 802 - 1280 - 95[5]
4Alkoxides (e.g., t-BuOK)THF or Dioxane-25 (RT) - 601 - 685 - 95[4]

Detailed Experimental Protocols

Protocol 1: General SNAr with a Secondary Amine (e.g., Morpholine)
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the secondary amine (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-methoxy-6-nitropyridine derivative.

Protocol 2: Reduction of the Nitro Group

This protocol is adapted from established methodologies for nitro group reduction.[7]

  • Setup: To a solution of this compound (1.0 eq.) in ethanol or acetic acid, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2 M KOH solution until the solution is basic.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography if necessary.

Visualizing the Experimental Workflow

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

The 6-nitro group is the single most influential substituent in determining the reactivity of this compound. Its powerful electron-withdrawing nature activates the C2 position for facile nucleophilic aromatic substitution, a reaction pathway of immense synthetic utility. This activation is achieved by stabilizing the key Meisenheimer intermediate, thereby lowering the reaction's activation energy. Furthermore, the nitro group itself serves as a versatile functional handle that can be transformed into an amino group, unlocking new avenues for molecular diversification. A thorough understanding of these principles is essential for any researcher aiming to effectively utilize this valuable heterocyclic building block in the development of novel pharmaceuticals and other advanced materials.

References

An In-Depth Technical Guide on the Electronic Effects of Substituents on the 2-Bromo-3-methoxy-6-nitropyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic landscape of the 2-bromo-3-methoxy-6-nitropyridine ring, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The interplay of the bromo, methoxy, and nitro substituents creates a unique reactivity profile that is crucial for the strategic design of novel molecular entities. This document outlines the theoretical underpinnings of these electronic effects, presents predicted quantitative data, and offers detailed experimental protocols for the characterization of this and related compounds.

Theoretical Framework: Interplay of Inductive and Resonance Effects

The electronic character of the this compound ring is dictated by the cumulative influence of its substituents and the inherent electron-deficient nature of the pyridine nitrogen. Each substituent exerts a combination of inductive (-I/+I) and resonance (-M/+M) effects, which modulate the electron density and, consequently, the reactivity of the aromatic system.

  • Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the overall electron density of the ring, making it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions.

  • Nitro Group (-NO₂ at C6): The nitro group is a potent electron-withdrawing group, operating through both a strong inductive (-I) and a powerful resonance (-M) effect. It significantly deactivates the ring towards electrophilic substitution and strongly activates it for nucleophilic aromatic substitution, especially at positions ortho and para to it (in this case, the 2 and 4 positions).

  • Bromo Group (-Br at C2): Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the ring via a weaker, deactivating resonance effect (+M). Halogens are generally considered deactivating groups that direct incoming electrophiles to the ortho and para positions. In the context of nucleophilic substitution, the bromo group is a good leaving group.

  • Methoxy Group (-OCH₃ at C3): The methoxy group is a classic example of a substituent with opposing electronic effects. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+M). This +M effect increases electron density at the ortho and para positions relative to the methoxy group.

The combination of these effects in this compound leads to a highly polarized ring system with distinct regions of electrophilicity and nucleophilicity, making it a versatile intermediate for further chemical modifications.

Electronic Effects on this compound cluster_ring cluster_effects Substituent Electronic Effects Pyridine Ring This compound NO2 Nitro (-NO₂ at C6) NO2_effects -I (Inductive) -M (Resonance) NO2->NO2_effects Br Bromo (-Br at C2) Br_effects -I (Inductive) +M (Resonance) Br->Br_effects OMe Methoxy (-OCH₃ at C3) OMe_effects -I (Inductive) +M (Resonance) OMe->OMe_effects N Pyridine Nitrogen N_effects -I (Inductive) N->N_effects NO2_effects->Pyridine Ring Strongly Deactivating (Nucleophilic Substitution Activating) Br_effects->Pyridine Ring Deactivating (Good Leaving Group) OMe_effects->Pyridine Ring Activating N_effects->Pyridine Ring Deactivating

Caption: Interplay of Inductive and Resonance Effects.

Quantitative Data Presentation

While experimentally determined quantitative data for this compound is not extensively available in the peer-reviewed literature, the following tables provide predicted spectroscopic data based on the analysis of closely related analogs and established principles of NMR and IR spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~8.1-8.3d~8.0H-4
~7.4-7.6d~8.0H-5
~4.0-4.2s--OCH₃
¹³C~155-158s-C-6
~150-153s-C-3
~140-143s-C-2
~138-141d-C-4
~115-118d-C-5
~56-59q--OCH₃

Note: Predictions are for a CDCl₃ solvent. Actual values may vary.

Table 2: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (methyl)
1590-1570StrongC=C stretching (aromatic)
1530-1510StrongAsymmetric N-O stretching (nitro)
1350-1330StrongSymmetric N-O stretching (nitro)
1280-1240StrongAsymmetric C-O-C stretching (aryl ether)
1050-1010StrongSymmetric C-O-C stretching (aryl ether)
850-800StrongC-H out-of-plane bending
750-700MediumC-Br stretching

Table 3: Predicted Mass Spectrometry Data

Ionization ModePredicted m/zAssignment
EI/ESI+232.95/234.95[M]⁺/ [M+2]⁺ (Bromine isotopic pattern)
233.96[M+H]⁺
202.95/204.95[M-NO]⁺
187.95/189.95[M-NO₂]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Proposed Synthesis

A plausible synthetic route to this compound involves the nitration of 2-bromo-3-methoxypyridine.

Materials:

  • 2-bromo-3-methoxypyridine

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 2-bromo-3-methoxypyridine to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Once the addition is complete, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition of nitric acid, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Proposed Synthetic Workflow Start Start: 2-Bromo-3-methoxypyridine Step1 Dissolve in conc. H₂SO₄ at 0°C Start->Step1 Step2 Add fuming HNO₃ dropwise (maintain T < 10°C) Step1->Step2 Step3 Stir at room temperature (2-4 hours) Step2->Step3 Step4 Quench on ice Step3->Step4 Step5 Neutralize with NaHCO₃ Step4->Step5 Step6 Extract with CH₂Cl₂ Step5->Step6 Step7 Dry and concentrate Step6->Step7 Step8 Purify by column chromatography Step7->Step8 End Product: This compound Step8->End

Caption: Synthetic Workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a spectral width of 0-12 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument (at the corresponding frequency, e.g., 100 MHz). Use a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the solid with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample (in a solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or an appropriate chromatographic inlet (GC-MS or LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., 50-300 m/z).

  • Data Analysis: Identify the molecular ion peak and observe the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Analyze the fragmentation pattern to further confirm the structure.

Reactivity and Applications

The electronic effects of the substituents make the 2-position of the this compound ring highly susceptible to nucleophilic aromatic substitution. The strong electron-withdrawing nitro group at the 6-position stabilizes the Meisenheimer complex intermediate formed upon nucleophilic attack at the 2-position. This makes the bromo group an excellent leaving group in reactions with a wide range of nucleophiles (e.g., amines, alkoxides, thiols).

This predictable reactivity allows for the use of this compound as a versatile building block in the synthesis of more complex molecules with potential applications in:

  • Drug Discovery: As a scaffold for the development of kinase inhibitors, anti-cancer agents, and other biologically active compounds.

  • Materials Science: In the synthesis of organic light-emitting diodes (OLEDs), dyes, and other functional materials where the electronic properties can be fine-tuned.

This guide provides a foundational understanding of the electronic properties and reactivity of this compound, serving as a valuable resource for researchers in the chemical sciences. The provided protocols and predicted data offer a starting point for the synthesis and characterization of this and related molecules.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[3][4]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-3-methoxy-6-nitropyridine with various arylboronic acids. The resulting 2-aryl-3-methoxy-6-nitropyridine scaffold is a key intermediate in the development of novel therapeutics, particularly in oncology and neurology, due to the versatile reactivity of the nitro group and the specific substitution pattern on the pyridine ring.[5] The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the pyridine ring can influence the substrate's reactivity and the properties of the resulting coupled products.

Data Presentation: Representative Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions that can serve as a starting point for optimization. These conditions are based on established protocols for structurally similar 2-bromopyridine derivatives.[2][6]

Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA classic and cost-effective system.[6]
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA common and reliable catalyst.[6]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.[6]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.[6]

Mandatory Visualizations

General Reaction Scheme and Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_reaction Overall Reaction cluster_cycle Catalytic Cycle substrate This compound product 2-Aryl-3-methoxy-6-nitropyridine substrate->product Pd Catalyst, Base boronic_acid Arylboronic Acid (R-B(OH)₂) boronic_acid->product pd0 Pd(0)L₂ pd_intermediate1 Ar-Pd(II)(Br)L₂ pd0->pd_intermediate1 Ar-Br reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)(R)L₂ pd_intermediate1->pd_intermediate2 R-B(OH)₂ Base transmetalation Transmetalation pd_intermediate2->pd0 Ar-R

Caption: General scheme and catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Workflow

Experimental_Workflow prep Preparation of Reactants setup Reaction Setup under Inert Atmosphere prep->setup reaction Heating and Stirring setup->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification by Column Chromatography workup->purification analysis Characterization of Product purification->analysis

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Logic Diagram for Reaction Optimization

Optimization_Logic start Low Yield or Incomplete Reaction check_catalyst Evaluate Catalyst/Ligand System start->check_catalyst check_base Assess Base Strength and Solubility check_catalyst->check_base No buchwald Use Bulky Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->buchwald Yes check_solvent Consider Solvent Polarity and Aprotic Nature check_base->check_solvent No stronger_base Employ Stronger Base (e.g., K₃PO₄, Cs₂CO₃) check_base->stronger_base Yes check_temp Adjust Reaction Temperature check_solvent->check_temp No aprotic_solvent Switch to Anhydrous Aprotic Solvent (e.g., Dioxane, Toluene) check_solvent->aprotic_solvent Yes increase_temp Increase Temperature Incrementally check_temp->increase_temp Yes end Optimized Yield check_temp->end No buchwald->end stronger_base->end aprotic_solvent->end increase_temp->end

Caption: A logic diagram for optimizing the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This generalized protocol is a starting point and may require optimization for specific arylboronic acids and desired scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)

  • Base (e.g., K₂CO₃, 2–3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.[6]

    • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1]

  • Solvent Addition:

    • Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[1]

  • Reaction:

    • Stir the reaction mixture at the desired temperature (typically 80-110 °C).[6]

    • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

    • The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-3-methoxy-6-nitropyridine product.

Safety Precautions:

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Inert gas techniques are crucial to prevent the degradation of the catalyst.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Bromo-3-methoxy-6-nitropyridine with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction essential for forming carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a vital tool in medicinal chemistry and materials science due to its broad substrate scope and tolerance for various functional groups.[2] The synthesis of substituted aminopyridines is of particular interest, as this moiety is a key structural component in numerous biologically active compounds.

This document provides detailed protocols for the Buchwald-Hartwig amination of 2-Bromo-3-methoxy-6-nitropyridine with various primary amines. The presence of an electron-withdrawing nitro group and a coordinating methoxy group on the pyridine ring presents unique challenges and considerations for reaction optimization. The conditions outlined herein serve as a robust starting point for researchers synthesizing 2-amino-3-methoxy-6-nitropyridine derivatives.

Reaction Principle & Optimization

The reaction involves the coupling of an aryl halide (this compound) with a primary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] The catalytic cycle generally proceeds through oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4][5]

Key parameters for optimization include:

  • Catalyst/Ligand System: The choice of ligand is critical. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective for coupling primary amines, especially with electron-deficient heteroaryl halides.

  • Base: A strong, non-nucleophilic base is required for the deprotonation of the amine coordinated to the palladium center. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, particularly with base-sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed to ensure a water-free reaction environment.

  • Temperature: Reaction temperatures generally range from 80-110 °C. Lower temperatures may be possible with highly active catalyst systems.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of this compound with various primary amines. These conditions are based on established protocols for structurally similar electron-deficient bromopyridines and serve as a guide for optimization.

EntryPrimary Amine (R-NH₂)Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
1BenzylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-1885-95
2n-ButylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane11016-2480-90
3CyclohexylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-1888-96
4AnilinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene11018-2475-85
52-AminotoluenePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene10012-1682-92

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with benzylamine (Table 1, Entry 1).

Materials:

  • This compound

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas line

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv., 2 mol%), XPhos (0.04 equiv., 4 mol%), and NaOtBu (1.4 equiv.).

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe, followed by the addition of the primary amine (e.g., benzylamine, 1.2 equiv.).

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(alkylamino)-3-methoxy-6-nitropyridine product.

Visualized Workflow and Logic

The following diagrams illustrate the key relationships and the general experimental workflow for the Buchwald-Hartwig amination process.

Buchwald_Hartwig_Reaction_Scheme cluster_reactants Starting Materials cluster_reagents Reagents & Conditions ArylHalide 2-Bromo-3-methoxy- 6-nitropyridine Product 2-(Alkylamino)-3-methoxy- 6-nitropyridine ArylHalide->Product Amine Primary Amine (R-NH2) Amine->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Product Ligand Phosphine Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene, 100 °C) Solvent->Product

Caption: Key components for the Buchwald-Hartwig amination.

Experimental_Workflow A 1. Reagent Assembly B Add Aryl Halide, Pd Catalyst, Ligand, and Base to Schlenk Flask A->B C 2. Reaction Execution D Add Anhydrous Solvent and Amine. Heat with Vigorous Stirring. C->D E 3. Work-up F Cool, Dilute, and Filter through Celite® E->F G 4. Purification H Wash, Dry, Concentrate, and Purify by Column Chromatography G->H I Final Product H->I

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting & Safety

  • Low Yield: If the reaction yield is low, consider screening different ligands, bases, or solvents. Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. Catalyst poisoning can occur; ensure starting materials are pure.

  • Side Reactions: The nitro group can be sensitive to certain reaction conditions. If decomposition is observed, a milder base (e.g., K₃PO₄) or lower reaction temperature might be necessary.

  • Safety: Palladium catalysts, phosphine ligands, and strong bases should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium tert-butoxide is corrosive and moisture-sensitive.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Bromo-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methoxy-6-nitropyridine is a highly activated heteroaromatic compound that serves as a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring, being inherently electron-deficient, is further activated by the potent electron-withdrawing nitro group at the 6-position. This electronic arrangement renders the carbon at the 2-position exceptionally electrophilic, facilitating the displacement of the bromide leaving group by a wide array of nucleophiles. This reactivity profile makes this compound a valuable building block in medicinal chemistry and materials science for the synthesis of diverse and complex molecular architectures.

The general mechanism for the SNAr reaction on this substrate proceeds via a two-step addition-elimination pathway. Initially, the nucleophile attacks the electron-deficient carbon at the 2-position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized, particularly by the nitro group. In the subsequent step, the leaving group (bromide) is eliminated, restoring the aromaticity of the pyridine ring and yielding the final substituted product.

Data Presentation: Reactivity with Various Nucleophiles

The following table summarizes the expected reactivity and representative reaction conditions for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles.

Disclaimer: The quantitative data presented below is based on reactions with structurally similar nitropyridine derivatives due to the limited availability of specific experimental data for this compound. Actual yields and reaction times may vary and require optimization for this specific substrate.

Nucleophile ClassNucleophile ExampleSolvent SystemBase (if required)Typical Temperature (°C)Typical Reaction Time (h)Expected Yield
Primary Amines BenzylamineEthanol or IsopropanolTriethylamine (TEA) or K₂CO₃80 - Reflux2 - 6High
Secondary Amines MorpholineDimethylformamide (DMF) or EthanolTriethylamine (TEA) or K₂CO₃80 - 1002 - 8High
Alkoxides Sodium MethoxideMethanolN/A (reagent is a base)25 - 651 - 4Very High
Thiols ThiophenolDimethylformamide (DMF) or AcetonitrileK₂CO₃ or Cs₂CO₃25 - 801 - 3Very High

Experimental Protocols

Safety Precaution: These protocols involve the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol describes a general procedure for the amination of this compound using a primary amine.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

  • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.2 M.

  • Add benzylamine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.5 equiv).

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-(benzylamino)-3-methoxy-6-nitropyridine.

Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)

This protocol details the substitution of the bromo group with a methoxy group.

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (25% solution in methanol or solid, 1.2 equiv)

  • Anhydrous Methanol

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous methanol to a concentration of approximately 0.3 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium methoxide (1.2 equiv) to the stirred solution. If using solid sodium methoxide, it can be added portion-wise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by adding deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • If necessary, purify the product by recrystallization or flash column chromatography to yield pure 2,3-dimethoxy-6-nitropyridine.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows associated with the nucleophilic aromatic substitution reactions of this compound.

Caption: SNAr reaction pathway.

Experimental_Workflow General Experimental Workflow reagents 1. Combine Reactants (Substrate, Nucleophile, Solvent, Base) reaction 2. Reaction (Heating/Stirring, TLC Monitoring) reagents->reaction workup 3. Work-up (Quenching, Extraction, Washing, Drying) reaction->workup purification 4. Purification (Column Chromatography or Recrystallization) workup->purification analysis 5. Characterization (NMR, MS, etc.) purification->analysis

Caption: Experimental workflow.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-3-methoxy-6-nitropyridine is a versatile trifunctionalized heterocyclic building block with significant potential in the synthesis of kinase inhibitors. The strategic positioning of its functional groups—a reactive bromine atom amenable to cross-coupling reactions, a nitro group that can be reduced to a key amino functionality, and a methoxy group influencing the electronic properties and conformation of the molecule—makes it an attractive starting material for accessing diverse chemical scaffolds. This document provides detailed protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on Janus Kinase (JAK) inhibitors, summarizes representative biological data, and visualizes the relevant signaling pathways.

The 2-amino-3-methoxypyridine core, readily accessible from the title compound, serves as a privileged scaffold in many kinase inhibitors. It can effectively mimic the hinge-binding motif of ATP, a crucial interaction for potent and selective kinase inhibition. The dysregulation of kinase signaling pathways, such as the JAK-STAT and PI3K/mTOR pathways, is implicated in numerous diseases, including cancer and autoimmune disorders, making the development of novel inhibitors targeting these pathways a key focus of modern drug discovery.

Synthetic Strategy Overview

The primary synthetic utility of this compound lies in its sequential functionalization. The bromine atom at the 2-position is readily displaced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties. The nitro group at the 6-position can then be selectively reduced to an amine, which serves as a handle for further derivatization, often forming a key interaction with the kinase hinge region.

G start This compound intermediate1 Suzuki Coupling Product start->intermediate1 Suzuki-Miyaura Coupling (e.g., Arylboronic acid, Pd catalyst, Base) intermediate2 6-Amino-3-methoxy-2-arylpyridine intermediate1->intermediate2 Nitro Group Reduction (e.g., Fe/NH4Cl or H2/Pd-C) final_product Kinase Inhibitor intermediate2->final_product Further Derivatization (e.g., Amide coupling, etc.)

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a representative Suzuki-Miyaura coupling reaction to introduce an aryl group at the 2-position of the pyridine ring.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask, add this compound, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Palladium(II) acetate and triphenylphosphine to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-methoxy-6-nitropyridine.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to an amine, a crucial step in forming the kinase hinge-binding moiety.

Materials:

  • 2-Aryl-3-methoxy-6-nitropyridine (from Protocol 1) (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (1.0 eq)

  • Ethanol

  • Water

  • Celite

Procedure:

  • To a round-bottom flask, add the 2-aryl-3-methoxy-6-nitropyridine, iron powder, and ammonium chloride.

  • Add a mixture of ethanol and water (e.g., 4:1).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 6-amino-3-methoxy-2-arylpyridine. This product can often be used in the next step without further purification.

Application in Janus Kinase (JAK) Inhibitor Synthesis

The 6-amino-3-methoxypyridine scaffold is a key component of several potent and selective JAK inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is associated with autoimmune diseases and cancers.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., from 2-Bromo-3-methoxy- 6-nitropyridine) Inhibitor->JAK inhibits

Caption: The JAK-STAT signaling pathway and inhibition.

Quantitative Data of Representative Kinase Inhibitors

The following table summarizes the biological activity of representative kinase inhibitors containing the 2-aminopyridine or related scaffolds, which can be conceptually derived from this compound.

Kinase TargetInhibitor ScaffoldIC₅₀ (nM)Reference
JAK1 Pyrrolopyrimidine JAK inhibitor5.9[1]
JAK2 Pyrrolopyrimidine JAK inhibitor5.7[1]
JAK3 Covalent Pyrimidine Inhibitor<10[2]
TYK2 4-Aminopyridine Benzamide15[3]
PI3Kα Sulfonamide Methoxypyridine0.22[4]
mTOR Sulfonamide Methoxypyridine23[4]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization through established synthetic methodologies, such as Suzuki-Miyaura coupling and nitro group reduction, provides efficient access to the privileged 6-amino-3-methoxypyridine scaffold. This core structure is present in numerous potent inhibitors of key signaling pathways, including the JAK-STAT and PI3K/mTOR pathways. The protocols and data presented herein offer a foundational guide for researchers to design and synthesize new therapeutic agents targeting a range of diseases driven by aberrant kinase activity.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methoxy-6-nitropyridine is a versatile building block in organic synthesis, particularly valuable in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the pyridine ring, make it an interesting substrate for a variety of palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position serves as a convenient handle for the introduction of diverse functionalities, enabling the construction of complex molecular architectures.

These application notes provide detailed protocols and compiled data for several key palladium-catalyzed cross-coupling reactions utilizing this compound. The information herein is intended to serve as a practical guide for researchers to facilitate the synthesis of novel compounds with potential applications in drug discovery and materials science.

General Considerations for Cross-Coupling Reactions

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to prevent the degradation of the catalyst and sensitive reagents. Anhydrous solvents should be used, and glassware should be oven-dried prior to use. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, leading to the synthesis of biaryl and heteroaryl structures.[1][2][3]

Representative Reaction Data

While specific data for this compound is limited in the public domain, the following table provides representative conditions and yields for the Suzuki-Miyaura coupling of similar electron-deficient bromopyridine derivatives. These parameters serve as a strong starting point for reaction optimization.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)100880-90
3-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF901675-85
Methylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃ (3)THF/H₂O (5:1)802460-70
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1, or 1,4-Dioxane/Water 4:1)

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Complex Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') RedElim->Product ArylHalide 2-Bromo-3-methoxy- 6-nitropyridine (Ar-X) ArylHalide->OxAdd BoronicAcid R-B(OR)₂ + Base BoronicAcid->Transmetal

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Heck Reaction

The Mizoroki-Heck reaction enables the coupling of this compound with alkenes to form substituted pyridines, providing a powerful tool for C-C bond formation.[4][5]

Representative Reaction Data

The following table presents typical conditions for Heck reactions of related bromopyridine substrates.

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)Acetonitrile1001870-80
n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF1202465-75
1-OctenePdCl₂(PPh₃)₂ (3)-NaOAc (2)DMA1301650-60
Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 1.5-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • In a sealable reaction tube, combine this compound, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent, the alkene, and the base.

  • Seal the tube and heat to the desired temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck_Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AlkeneCoord Alkene Coordination OxAdd->AlkeneCoord MigInsert Migratory Insertion AlkeneCoord->MigInsert Migratory Insertion BetaHydride β-Hydride Elimination MigInsert->BetaHydride β-Hydride Elimination BetaHydride->Pd0 + Base Product Substituted Alkene BetaHydride->Product ArylHalide Ar-X ArylHalide->OxAdd Alkene Alkene Alkene->AlkeneCoord Base Base

Catalytic Cycle of the Heck Reaction

Sonogashira Coupling

The Sonogashira coupling provides a highly efficient method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[6][7][8]

Representative Reaction Data

The following table summarizes typical reaction conditions for the Sonogashira coupling of similar bromopyridine substrates.

AlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2)THF60685-95
1-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NEt (2)DMF80880-90
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (3)Toluene701275-85
Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent, the base, and the terminal alkyne.

  • Stir the reaction at room temperature or gently heat to 40-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X Pd0->OxAdd Ar-X Pd_Alkyne Ar-Pd(II)-C≡CR OxAdd->Pd_Alkyne R'C≡CCu Pd_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' Pd_Alkyne->Product CuX CuX Cu_Alkyne R'C≡CCu CuX->Cu_Alkyne R'C≡CH, Base Cu_Alkyne->CuX Ar-Pd(II)-X

Catalytic Cycles of the Sonogashira Coupling Reaction

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.[9][10]

Representative Reaction Data

The following table provides representative conditions for the Buchwald-Hartwig amination of similar electron-deficient bromopyridines.

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.5)Toluene100890-98
MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane1101285-95
n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2)t-BuOH901870-80
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the base, followed by this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir for the required time (typically 8-24 hours).

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex OxAdd->AmineCoord Deprotonation Amido Complex AmineCoord->Deprotonation -HX, +Base RedElim Reductive Elimination Deprotonation->RedElim Reductive Elimination RedElim->Pd0 Product Aryl Amine (Ar-NR¹R²) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR¹R² Amine->AmineCoord Base Base

Catalytic Cycle of the Buchwald-Hartwig Amination

Stille Coupling

The Stille coupling reaction facilitates the formation of a C-C bond by reacting this compound with an organostannane reagent in the presence of a palladium catalyst.[11][12]

Representative Reaction Data

The following table presents typical conditions for Stille coupling reactions of similar bromopyridine substrates. Note the toxicity of organotin compounds and handle them with appropriate safety precautions.

OrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
Tributyl(vinyl)stannanePd(PPh₃)₄ (5)--Toluene1101280-90
Tributyl(phenyl)stannanePd₂(dba)₃ (2)P(furyl)₃ (8)-THF801675-85
HexamethylditinPdCl₂(PPh₃)₂ (3)-CuI (10)NMP1002460-70
Experimental Protocol: Stille Coupling

This protocol provides a general procedure for the Stille coupling of this compound with an organostannane.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Tributyl(vinyl)stannane, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Standard glassware for inert atmosphere reactions

  • Saturated aqueous KF solution

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst.

  • Add the anhydrous solvent via syringe.

  • Add this compound, followed by the organostannane.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir for 1-2 hours to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Stille_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Complex Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product Coupled Product (Ar-R) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organostannane R-SnR'₃ Organostannane->Transmetal

Catalytic Cycle of the Stille Coupling Reaction

Experimental Workflow

The general workflow for performing palladium-catalyzed cross-coupling reactions with this compound is outlined below.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Substrate, Coupling Partner, Catalyst, Ligand, and Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Quench, Extract, Wash) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Product Analysis->End

General Experimental Workflow for Cross-Coupling Reactions

Conclusion

This compound is a valuable substrate for a range of palladium-catalyzed cross-coupling reactions, providing access to a diverse array of substituted pyridine derivatives. The protocols and representative data presented in these application notes offer a solid foundation for researchers to explore the synthetic utility of this versatile building block in their respective fields. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Bromo-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-3-methoxy-6-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex pharmaceutical intermediates. Its distinct structural features—a bromine atom amenable to cross-coupling reactions, an electron-withdrawing nitro group that can be chemically modified, and a methoxy group influencing the electronic properties of the pyridine ring—make it an attractive starting material for drug discovery and development. The strategic positioning of these functional groups allows for sequential and site-selective modifications, enabling the construction of diverse molecular scaffolds, particularly for kinase inhibitors and other targeted therapies.[1][2]

This document provides detailed application notes and representative protocols for two of the most powerful and widely used transformations involving this compound: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.

Application Note 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds between sp²-hybridized carbons. For this compound, this reaction facilitates the introduction of various aryl, heteroaryl, or vinyl substituents at the 2-position of the pyridine ring. This transformation is fundamental for building biaryl and heteroaryl structures, which are prevalent motifs in a vast number of biologically active molecules, including kinase inhibitors.[3][4] The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species.[5]

Representative Quantitative Data

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various boronic acids. These conditions serve as a robust starting point for optimization.[3]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001285
24-Fluorophenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.5)1,4-Dioxane100891
3Thiophen-3-ylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF901088
4Pyridin-4-ylboronic acidPd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)DME/H₂O (4:1)851679
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.[3][6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water, 4:1 mixture)

  • Round-bottom flask or Schlenk tube with condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Atmosphere Control: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract three times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G General Workflow for Cross-Coupling Synthesis A 1. Reagent Assembly (Pyridine, Coupling Partner, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Solvent Addition (Degassed Solvents) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Workup (Quenching, Extraction) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: A typical experimental workflow for cross-coupling reactions.

Application Note 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This reaction is exceptionally valuable for synthesizing aryl amines from aryl halides. In the context of this compound, it allows for the direct installation of primary or secondary amines at the 2-position, a critical step in the synthesis of many pharmaceutical agents where a nitrogen linkage is required for biological activity or to modulate physicochemical properties.[9] The choice of phosphine ligand is crucial for the reaction's success and scope.[10]

Representative Quantitative Data

The following table provides representative conditions and yields for the Buchwald-Hartwig amination of this compound with various amines.[6]

EntryAmineCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.5)Toluene100692
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane1101284
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2)Toluene100889
4PiperidinePd(OAc)₂ (2)P(tBu)₃ (4)NaOtBu (1.5)Toluene80495
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of this compound with a secondary amine.[6][11]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, 1.5-4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk tube

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube inside a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add this compound to the tube, followed by the anhydrous solvent and finally the amine via syringe.

  • Atmosphere Control: Seal the tube and remove it from the glovebox (if used). If not using a glovebox, ensure the system is kept under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_reduction Nitro Group Reduction Start This compound Suzuki_Product 2-Aryl-3-methoxy-6-nitropyridine (C-C Bond Formation) Start->Suzuki_Product  R-B(OH)₂  Pd Catalyst, Base Buchwald_Product 2-Amino-3-methoxy-6-nitropyridine (C-N Bond Formation) Start->Buchwald_Product  R₂NH  Pd Catalyst, Base, Ligand Reduced_Suzuki Further Functionalization (e.g., Amide Coupling) Suzuki_Product->Reduced_Suzuki  Reduction (e.g., H₂, Pd/C) Reduced_Buchwald Further Functionalization (e.g., Diamine Scaffold) Buchwald_Product->Reduced_Buchwald  Reduction (e.g., Fe, AcOH)

Caption: Key synthetic pathways for elaborating the starting material.

Signaling Pathways and Further Applications

The substituted pyridine derivatives synthesized from this compound are often designed as inhibitors of protein kinases. Kinases are critical enzymes that regulate a majority of cellular signaling pathways by phosphorylating specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, especially cancer.[12] The synthesized intermediates can be further elaborated into final compounds that target the ATP-binding site of kinases involved in pathways such as MAPK/ERK, PI3K/AKT, and JAK/STAT. The reduction of the 6-nitro group to an amine provides an additional handle for modification, allowing for the creation of compounds that can interact with different regions of the kinase active site or improve pharmacokinetic properties.

G Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Pd_II_Complex R¹-Pd(II)L₂-X OA->Pd_II_Complex Transmetal Transmetalation Pd_II_Complex->Transmetal Pd_II_R2 R¹-Pd(II)L₂-R² Transmetal->Pd_II_R2 Boronate [R²-B(OH)₂OR]⁻ Boronate->Transmetal Base Base (OH⁻) Base->Boronate RE Reductive Elimination Pd_II_R2->RE RE->Pd0 Product R¹-R² RE->Product RX R¹-X RX->OA

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application of 2-Bromo-3-methoxy-6-nitropyridine in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methoxy-6-nitropyridine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of a reactive bromine atom, an electron-donating methoxy group, and an electron-withdrawing nitro group on the pyridine ring makes it a valuable intermediate for the development of novel agrochemicals. The bromine atom serves as a handle for various cross-coupling reactions, the nitro group can be a precursor to an amino group or influence the reactivity of the ring, and the methoxy group can modulate the electronic properties and biological activity of the final product. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative class of agrochemicals: pyridyl-pyrazole fungicides.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis lies in its use as a key intermediate for the construction of pyridine-containing active ingredients. The pyridine moiety is a common scaffold in a wide range of herbicides, fungicides, and insecticides. The specific substitution pattern of this compound allows for the regioselective introduction of various substituents, enabling the fine-tuning of biological activity and physicochemical properties.

One of the most promising applications is in the synthesis of pyridyl-pyrazole fungicides. This class of fungicides often acts by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to disruption of fungal growth and development. The synthesis of such compounds typically involves a carbon-carbon bond formation between the pyridine and pyrazole rings, often achieved through palladium-catalyzed cross-coupling reactions.

Synthesis of a Representative Pyridyl-Pyrazole Fungicide

This section details a representative protocol for the synthesis of a hypothetical pyridyl-pyrazole fungicide, N-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methoxy-6-nitropyridin-2-amine, illustrating the utility of this compound as a starting material. The synthesis involves a Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methoxy-6-nitropyridin-2-amine

Materials:

  • This compound

  • 4-Amino-1,3-dimethyl-1H-pyrazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Toluene

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-amino-1,3-dimethyl-1H-pyrazole (1.2 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and Xantphos (0.04 eq) to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M of the limiting reagent) to the flask via a syringe.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts. Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methoxy-6-nitropyridin-2-amine.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of pyridyl-pyrazole fungicides using this compound via a Buchwald-Hartwig amination reaction.

ParameterValue/RangeNotes
Reactants
This compound1.0 eqLimiting reagent
Pyrazole amine1.1 - 1.5 eq
Catalyst System
Palladium Precatalyst (e.g., Pd₂(dba)₃)1 - 5 mol%
Ligand (e.g., Xantphos)2 - 10 mol%
Base
Base (e.g., Cs₂CO₃, K₃PO₄)2.0 - 3.0 eq
Reaction Conditions
SolventAnhydrous Dioxane or Toluene
Temperature90 - 120 °C
Reaction Time12 - 48 hoursMonitored by TLC/LC-MS
Product
Yield65 - 85%After purification
Purity>98%Determined by HPLC/NMR

Mandatory Visualizations

Reaction Pathway Diagram

reaction_pathway A 2-Bromo-3-methoxy- 6-nitropyridine C N-(1,3-dimethyl-1H-pyrazol-4-yl)- 3-methoxy-6-nitropyridin-2-amine (Pyridyl-Pyrazole Fungicide) A->C B 4-Amino-1,3-dimethyl- 1H-pyrazole B->C reagents Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane, 110°C

Caption: Synthetic route to a representative pyridyl-pyrazole fungicide.

Experimental Workflow Diagram

experimental_workflow start Start step1 Combine Reactants and Base start->step1 step2 Inert Atmosphere Purge step1->step2 step3 Add Catalyst System step2->step3 step4 Heat and Stir step3->step4 step5 Reaction Monitoring (TLC/LC-MS) step4->step5 step6 Work-up: Dilution and Filtration step5->step6 Reaction Complete step7 Extraction and Washing step6->step7 step8 Drying and Concentration step7->step8 step9 Purification (Column Chromatography) step8->step9 end Pure Product step9->end

Caption: General experimental workflow for the synthesis and purification.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The presented application in the synthesis of a representative pyridyl-pyrazole fungicide highlights its potential for constructing complex, biologically active molecules. The detailed protocol and workflow provide a solid foundation for researchers and scientists in the agrochemical industry to explore the utility of this compound in the development of next-generation crop protection agents. Further derivatization of the synthesized pyridyl-pyrazole, for instance, through reduction of the nitro group to an amine followed by further functionalization, can lead to a diverse library of compounds for biological screening.

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-3-methoxy-6-nitropyridine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, tolerates a wide variety of functional groups, and has been extensively utilized in the synthesis of natural products, pharmaceuticals, and advanced materials.[2][3]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-bromo-3-methoxy-6-nitropyridine with various terminal alkynes. The resulting 2-alkynyl-3-methoxy-6-nitropyridine scaffolds are valuable intermediates in drug discovery, as the pyridine core is a common motif in biologically active compounds, and the alkyne handle allows for further molecular elaboration, for instance, through click chemistry or conversion to other functional groups.[4] The presence of an electron-withdrawing nitro group on the pyridine ring is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Oxidative\nAddition->Ar-Pd(II)(L2)-Br Transmetalation Transmetalation Ar-Pd(II)(L2)-Br->Transmetalation Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-C≡CR Transmetalation->Ar-Pd(II)(L2)-C≡CR Reductive\nElimination Reductive Elimination Ar-Pd(II)(L2)-C≡CR->Reductive\nElimination cis-isomerization Reductive\nElimination->Pd(0)L2 Ar-C≡CR Cu(I)Br Cu(I)Br Alkyne\nCoordination Alkyne Coordination Cu(I)Br->Alkyne\nCoordination R-C≡CH Deprotonation Deprotonation Alkyne\nCoordination->Deprotonation Base Cu-acetylide Cu-acetylide Cu-acetylide->Transmetalation Cu(I)Br Deprotonation->Cu-acetylide caption Figure 1: Catalytic cycle of the Sonogashira coupling.

Figure 1: Catalytic cycle of the Sonogashira coupling.

The experimental workflow for the Sonogashira coupling of this compound is a straightforward process involving the setup of the reaction under an inert atmosphere, followed by heating, monitoring, workup, and purification.

Experimental_Workflow start Start setup Reaction Setup: - Add Pd catalyst, CuI, ligand, and solvent to a dry flask. - Degas the mixture. - Add this compound, terminal alkyne, and base. start->setup reaction Reaction: - Heat the mixture to the specified temperature. - Stir for the required duration. setup->reaction monitoring Monitoring: - Track reaction progress using TLC or GC-MS. reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool to room temperature. - Filter off solids. - Dilute with an organic solvent and wash with aqueous solutions. monitoring->workup Complete purification Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification characterization Characterization: - Analyze the purified product using NMR, MS, etc. purification->characterization end End characterization->end

References

Application Notes and Protocols for the Heck Reaction of 2-Bromo-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck reaction of 2-Bromo-3-methoxy-6-nitropyridine. The presence of both an electron-donating methoxy group and a strong electron-withdrawing nitro group on the pyridine ring influences its reactivity in cross-coupling reactions. These protocols are based on established methodologies for the Heck coupling of related electron-deficient bromopyridines and are intended to serve as a starting point for reaction optimization.

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is of great importance in organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of complex molecular architectures.[2] The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product.[3]

For a substrate such as this compound, the electron-withdrawing nature of the nitro group is expected to facilitate the oxidative addition step, making it a suitable candidate for the Heck reaction.

Data Presentation: Representative Heck Reaction Conditions for Substituted Bromopyridines

EntryBromopyridine SubstrateAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-Amino-5-bromo-4-methylpyridineStyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (1.5)DMF10024~85
22-Amino-5-bromo-4-methylpyridinen-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)DMF12018~78
36-BromonicotinonitrileStyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)DMF100-12012-24Not specified
46-Bromonicotinonitrilen-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2.0)NMP120-14016-24Not specified

Experimental Protocols

The following is a detailed, representative protocol for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). This protocol is a composite based on established methods for similar electron-deficient bromopyridines and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene or n-Butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

  • Base: Triethylamine (Et₃N) (2.0 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile (MeCN))

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., PPh₃).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the anhydrous solvent (e.g., DMF) via syringe, followed by the alkene (1.5 equiv) and the base (e.g., Et₃N, 2.0 equiv).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically between 100-140 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically within 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-alkenyl-3-methoxy-6-nitropyridine product.

Mandatory Visualization

Heck_Reaction_Workflow Experimental Workflow for the Heck Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Pd catalyst, ligand, and base in a dry Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add anhydrous solvent and alkene via syringe. B->C D Heat the reaction mixture to the specified temperature with vigorous stirring. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool the reaction to room temperature. E->F G Perform aqueous work-up and extraction. F->G H Dry and concentrate the organic layer. G->H I Purify the crude product by column chromatography. H->I J J I->J Characterize the final product.

Caption: General workflow for the Heck reaction.

References

Application Notes and Protocols for Stille Coupling of 2-Bromo-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Potential Stille Coupling Partners

2-Bromo-3-methoxy-6-nitropyridine serves as an electrophilic partner in the Stille coupling reaction.[1][2] The electron-withdrawing nature of the nitro group is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst. A variety of organostannanes can be employed as nucleophilic coupling partners to introduce diverse functionalities at the 2-position of the pyridine ring.

Table 1: Potential Organostannane Coupling Partners for this compound

Coupling Partner ClassRepresentative ExamplesResulting Structure
Aryl Stannanes Phenyltributylstannane, 4-Methoxyphenyltributylstannane, 4-Fluorophenyltributylstannane2-Aryl-3-methoxy-6-nitropyridines
Heteroaryl Stannanes 2-(Tributylstannyl)thiophene, 2-(Tributylstannyl)furan, 3-(Tributylstannyl)pyridine2-Heteroaryl-3-methoxy-6-nitropyridines
Vinyl Stannanes Vinyltributylstannane, (E)-1-Hexenyltributylstannane2-Vinyl-3-methoxy-6-nitropyridines
Alkynyl Stannanes Phenylethynyltributylstannane, 1-Hexynyltributylstannane2-Alkynyl-3-methoxy-6-nitropyridines
Alkyl Stannanes Methyltributylstannane, Allyltributylstannane2-Alkyl-3-methoxy-6-nitropyridines

Application Notes: Key Experimental Considerations

Successful Stille coupling of this compound requires careful consideration of several reaction parameters. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro group may influence the substrate's reactivity and stability under catalytic conditions.

  • Catalyst Selection: Palladium(0) complexes are the active catalysts in the Stille reaction.[1] Commonly used precursors include Pd(PPh₃)₄ and Pd₂(dba)₃. For challenging substrates, catalysts with bulky, electron-rich phosphine ligands can be more effective.[5]

  • Ligand Choice: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a standard ligand. For electron-deficient substrates, more electron-donating and sterically demanding ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or XPhos may improve reaction efficiency.

  • Solvent: Anhydrous, degassed polar aprotic solvents are typically used to ensure the solubility of the reactants and the stability of the catalytic species. Common choices include toluene, dioxane, DMF, and THF.[6]

  • Temperature: Stille reactions are often conducted at elevated temperatures, typically ranging from 80 to 110 °C, to promote the catalytic cycle.[6] Microwave irradiation can also be employed to accelerate the reaction.

  • Additives: In some cases, additives can enhance the reaction rate and yield. Copper(I) iodide (CuI) is a common co-catalyst that can accelerate the transmetalation step.[5] The addition of lithium chloride (LiCl) or cesium fluoride (CsF) can also be beneficial, particularly for less reactive organostannanes.

Experimental Protocols

The following are general, representative protocols for the Stille coupling of this compound with various classes of organostannanes. These protocols should be considered as starting points and may require optimization for specific coupling partners.

General Protocol for Aryl and Heteroaryl Coupling

This protocol describes a general procedure for the coupling of this compound with an aryltributylstannane or a heteroaryltributylstannane.

Table 2: Reaction Conditions for Aryl/Heteroaryl Stille Coupling

ParameterCondition
Substrate This compound (1.0 equiv)
Coupling Partner Aryl/Heteroaryltributylstannane (1.1 - 1.5 equiv)
Catalyst Pd(PPh₃)₄ (0.05 - 0.10 equiv)
Solvent Anhydrous, degassed Toluene or Dioxane
Temperature 90 - 110 °C
Reaction Time 12 - 24 hours
Atmosphere Inert (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound and the aryltributylstannane or heteroaryltributylstannane.

  • Add the palladium catalyst under a stream of inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Vinyl Coupling

This protocol outlines a general procedure for the coupling of this compound with a vinyltributylstannane.

Table 3: Reaction Conditions for Vinyl Stille Coupling

ParameterCondition
Substrate This compound (1.0 equiv)
Coupling Partner Vinyltributylstannane (1.2 equiv)
Catalyst Pd₂(dba)₃ (0.025 equiv)
Ligand P(o-tol)₃ (0.10 equiv)
Solvent Anhydrous, degassed THF
Temperature 80 °C
Reaction Time 8 - 16 hours
Atmosphere Inert (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the vinyltributylstannane via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Perform an aqueous workup as described in the aryl coupling protocol, including a potassium fluoride wash.

  • Purify the product by flash column chromatography.

Mandatory Visualizations

Stille_Coupling_Scheme reagent1 This compound conditions Pd(0) catalyst Ligand, Solvent, Heat reagent2 +   R-Sn(Bu)3 product 2-R-3-methoxy-6-nitropyridine conditions->product

Caption: General reaction scheme for the Stille coupling.

Stille_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-SnBu3 pd2_intermediate R-Pd(II)L2-R' transmetalation->pd2_intermediate X-SnBu3 reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 R-R' reagents R-X + R'-SnBu3 product R-R' + X-SnBu3

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants, Catalyst, and Solvent setup->reagents reaction Heating and Stirring reagents->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (KF wash) monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product end End product->end

Caption: A typical experimental workflow for a Stille coupling reaction.

References

Application Notes and Protocols for the Synthesis of Substituted 3-Methoxy-6-Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of Substituted 3-Methoxy-6-Nitropyridines via 2-Bromo-3-Methoxy-6-Nitropyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. The 3-methoxy-6-nitropyridine moiety, in particular, offers a unique electronic and structural framework. This compound is a highly versatile building block for accessing a diverse range of derivatives. The presence of the electron-withdrawing nitro group at the 6-position activates the C2-position, making the bromine atom an excellent leaving group for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[1] This document provides detailed application notes and protocols for key synthetic transformations utilizing this substrate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3] For this compound, these methods allow for the precise introduction of a wide array of substituents at the 2-position.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-methoxy-6-nitropyridines

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.[4] This reaction is fundamental for the synthesis of biaryl compounds.

General Reaction Scheme: General scheme of Suzuki-Miyaura coupling for this compound.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling Note: The following data is based on conditions for similar 2-bromopyridine substrates and should serve as a starting point for optimization.[4][5]

Coupling Partner (Boronic Acid)Catalyst System (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Typical Yield
Phenylboronic acidPd(PPh₃)₄ (2-5)Na₂CO₃ (2)DME/H₂O80-9012Good to Excellent[4]
4-Methoxyphenylboronic acidPdCl₂(dppf) (2-3)Cs₂CO₃ (2)DMF1008-16Good to Excellent[4]
3-Thienylboronic acidPd₂(dba)₃ (1-2) / SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to Excellent[4]
4-Acetylphenylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄ (3)THF/H₂O80-1008-18High to Excellent[5]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is a starting point and may require optimization for specific substrates.[4][6]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)[4]

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)[4]

    • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

    • Standard glassware for inert atmosphere reactions (Schlenk flask or sealed tube)

    • Reagents for workup and purification (ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.[4]

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with the inert gas three times.

  • Procedure:

    • Add the degassed solvent mixture via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the starting halide.[6]

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-methoxy-6-nitropyridine.

Stille Coupling

The Stille coupling is a versatile C-C bond-forming reaction between an organohalide and an organostannane reagent, catalyzed by palladium.[7][8] It is known for its tolerance of a wide variety of functional groups.[9]

General Reaction Scheme: General scheme of Stille coupling for this compound.

Data Presentation: Representative Conditions for Stille Coupling Note: Specific data for the target substrate is limited; conditions are based on established methods for aryl bromides.

Coupling Partner (Organostannane)Catalyst System (mol%)AdditiveSolventTemp (°C)Time (h)Typical Yield
(Tributylstannyl)benzenePd(PPh₃)₄ (3-5)-Toluene100-11012-24Good[10]
(2-Thienyl)tributylstannanePd(PPh₃)₄ (5)-DMF90-10016Good[11]
Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (2-4)-THF6518Good-Excellent
(Tributylstannyl)pyridinePd₂(dba)₃ (2) / P(furyl)₃ (8)LiCl (3 equiv)Dioxane10012Good

Detailed Experimental Protocol: Stille Coupling

This protocol is a generalized procedure based on established methods.[11] Organotin compounds are highly toxic and should be handled with appropriate safety precautions.

  • Materials:

    • This compound (1.0 equiv)

    • Organostannane (e.g., (2-Thienyl)tributylstannane, 1.1-1.5 equiv)[11]

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Anhydrous, degassed solvent (e.g., Toluene or DMF)[11]

    • Optional: Additive like LiCl for enhanced transmetalation.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

    • Add the anhydrous, degassed solvent via syringe.

    • Add the organostannane reagent via syringe.

  • Procedure:

    • Degas the resulting solution by bubbling with argon for 15-20 minutes.[11]

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with an aqueous solution of KF to remove tin byproducts, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Synthesis of 2-Alkynyl-3-methoxy-6-nitropyridines

The Sonogashira reaction is a highly efficient method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[12][13]

General Reaction Scheme: General scheme of Sonogashira coupling for this compound.

Data Presentation: Representative Conditions for Sonogashira Coupling Note: Conditions are based on established methods for similar bromopyridine substrates.[14][15]

Coupling Partner (Alkyne)Catalyst System (mol%)Co-catalyst (mol%)Base (Equiv.)SolventTemp (°C)Typical Yield
PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2-3)THFRT to 50High[15]
1-HeptynePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃N (excess)DMF10072-96%[14]
4-EthylphenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRTGood[15]
2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (2)CuI (4)Et₃N / PiperidineToluene80High

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a generalized procedure based on established methods.[14][15]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Copper(I) iodide (CuI, 4-10 mol%)

    • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

    • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

    • Evacuate and backfill the flask with argon three times.

  • Procedure:

    • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

    • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C) until completion.[14]

    • Monitor reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture and dilute with an organic solvent.

    • Wash the solution with saturated aqueous NH₄Cl, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-3-methoxy-6-nitropyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[2][16] It is a premier method for synthesizing arylamines.[3]

General Reaction Scheme: General scheme of Buchwald-Hartwig amination for this compound.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination Note: Conditions are based on established methods for similar bromopyridine substrates.[16][17]

AmineCatalyst System (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Typical Yield
MorpholinePd(OAc)₂ (2) / BINAP (3)NaOtBu (1.4)Toluene1008-16High[17]
AnilinePd₂(dba)₃ (1.5) / XPhos (3.6)K₃PO₄ (2.0)Dioxane10012High[17]
BenzylaminePd(OAc)₂ (2) / cataCXium A (4)K₂CO₃ (2.0)t-BuOH9012Moderate-Good[17]
Methylamine (gas)Pd(OAc)₂ (2) / dppp (2)NaOtBu (1.4)Toluene80-10012-18Good[16]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This generalized protocol is based on established methods and may require optimization.[16]

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.2-1.5 equiv)[16]

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[3]

    • Phosphine ligand (e.g., XPhos, 2-4 mol%)[3]

    • Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv)[17]

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube or sealed vial.

    • Add this compound and a stir bar.

    • Seal the vessel.

  • Procedure:

    • Add the anhydrous, degassed solvent, followed by the amine (if liquid). For volatile or gaseous amines, the reaction must be performed in a sealed tube.[16]

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring, further activated by the strong electron-withdrawing nitro group, renders the 2-position of this compound highly susceptible to nucleophilic attack.[1] This allows for the direct displacement of the bromide by a variety of nucleophiles, often without the need for a metal catalyst.[18]

General Reaction Scheme: General scheme of SNAr for this compound.

Data Presentation: Representative Conditions for SNAr

NucleophileReagentSolventTemp (°C)Time (h)Typical Yield
MethoxideSodium MethoxideMethanol0 to RT18High (98%)*[19]
EthylamineEthylamineDMSO1804Good[20]
MethylamineMethylamineDMSO1804Good[20]
Primary/Secondary AminesAmine (excess)EthanolReflux12-24Moderate-Good

*Data for the analogous 5-bromo-2-methoxy-3-nitropyridine substrate.[19] **Data for the analogous 2,6-dibromopyridine substrate.[20]

Detailed Experimental Protocol: SNAr with an Amine

This protocol describes a typical procedure for the substitution of bromide with an amine.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (e.g., Piperidine, 2-5 equiv)

    • Solvent (e.g., Ethanol, DMSO, or Acetonitrile)

    • Optional: Non-nucleophilic base (e.g., DIPEA) if the amine salt is used.[21]

  • Reaction Setup:

    • To a round-bottom flask or sealed tube, add this compound and the solvent.

    • Add the amine nucleophile. Using the amine as a solvent is also possible.

  • Procedure:

    • Heat the reaction mixture to the desired temperature (e.g., reflux) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess amine.

    • Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.[21]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization.

Mandatory Visualizations

G cluster_products Substituted 3-Methoxy-6-Nitropyridines start 2-Bromo-3-methoxy- 6-nitropyridine p1 2-Aryl start->p1 Suzuki / Stille (Ar-B(OH)₂ / Ar-SnR₃) p2 2-Alkynyl start->p2 Sonogashira (R-C≡CH) p3 2-Amino start->p3 Buchwald-Hartwig / SNAr (R₂NH) p4 2-Alkoxy/Aryloxy start->p4 SNAr (R-OH) p5 2-Alkenyl start->p5 Heck (Alkene) p6 2-Alkyl start->p6 Stille (Alkyl-SnR₃)

Caption: Synthetic pathways from this compound.

G prep 1. Preparation & Setup react 2. Reaction Execution prep->react sub_prep • Dry glassware • Weigh reagents • Assemble under inert gas • Add degassed solvent prep->sub_prep workup 3. Workup & Extraction react->workup sub_react • Heat to temperature • Stir vigorously • Monitor by TLC/LC-MS react->sub_react purify 4. Purification workup->purify sub_workup • Cool to RT • Quench reaction • Extract with organic solvent • Wash (water, brine) • Dry (Na₂SO₄) workup->sub_workup analyze 5. Analysis & Characterization purify->analyze sub_purify • Concentrate solvent • Column chromatography • or Recrystallization purify->sub_purify sub_analyze • Determine yield • Confirm structure (NMR, MS) • Assess purity (HPLC) analyze->sub_analyze

Caption: General experimental workflow for synthesis and purification.

G pd0 Pd(0)Ln oa Oxidative Addition (Ar-Pd(II)L₂-Br) pd0->oa tm Transmetalation (Ar-Pd(II)L₂-Ar') oa->tm re Reductive Elimination (Ar-Ar') tm->re re->pd0 Catalyst Regeneration product Product Ar-Ar' re->product arbr Ar-Br arbr->oa arbor Ar'-B(OR)₂ + Base arbor->tm

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Bromo-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields or other issues during the Suzuki-Miyaura coupling of 2-Bromo-3-methoxy-6-nitropyridine. This substrate is considered challenging due to a combination of electronic effects and steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a difficult substrate for Suzuki coupling?

A1: This substrate presents several challenges that can lead to low reaction yields:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation or slowing down the catalytic cycle.[1][2]

  • Steric Hindrance: The methoxy group at the 3-position (ortho to the bromine) creates steric bulk around the reaction center. This can hinder the oxidative addition step, which is the initial interaction of the palladium catalyst with the pyridine ring.[3][4]

  • Electronic Effects: The pyridine ring is electron-deficient, which is further amplified by the strongly electron-withdrawing nitro group at the 6-position. While this can facilitate the oxidative addition step, the overall electronic nature of the molecule can influence other steps in the catalytic cycle, such as transmetalation and reductive elimination.[1][5]

Q2: I am observing significant amounts of a byproduct that appears to be my debrominated starting material. What is this and how can I prevent it?

A2: This is likely the result of a side reaction called hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This can occur under certain catalytic conditions and is often competitive with the desired cross-coupling. To minimize this, consider re-evaluating your catalyst and reaction conditions. Using ligands that promote faster reductive elimination compared to competing side reactions can be beneficial.

Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I minimize it?

A3: Homocoupling of the boronic acid (forming a symmetrical biaryl from two boronic acid molecules) is often caused by the presence of oxygen in the reaction mixture.[6] It is crucial to ensure that all solvents are properly degassed and that the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen).[6] Running the reaction with a slight excess of the boronic acid can sometimes be a strategy, but rigorous exclusion of oxygen is the most effective solution.

Q4: I am seeing a significant amount of protodeboronation, where my boronic acid is converted back to the corresponding arene. How can I avoid this?

A4: Protodeboronation is a common side reaction, especially with electron-rich or heteroaryl boronic acids, and is often facilitated by the presence of water and a strong base.[6][7] To mitigate this, you can:

  • Use a milder base: Consider switching from strong bases like NaOH or K₃PO₄ to weaker bases such as K₂CO₃ or KF.[6]

  • Employ anhydrous conditions: Removing water from the reaction can significantly suppress this side reaction.[6]

  • Use potassium trifluoroborate salts or boronate esters: These derivatives are often more stable towards protodeboronation than the corresponding boronic acids.[7][8]

Troubleshooting Guide for Low Yield

Observation/Problem Potential Cause(s) Suggested Solution(s)
No or very low conversion of starting material 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.[6] 2. Catalyst Inhibition: The pyridine nitrogen is binding too strongly to the palladium center.[1] 3. Low Reaction Temperature: The energy barrier for oxidative addition, especially with a sterically hindered substrate, is not being overcome.1. Use a fresh catalyst/ligand. Consider using an air-stable Pd(II) precatalyst (e.g., PdCl₂(dppf), Buchwald precatalysts) that is activated in situ.[2][6] 2. Select a more appropriate ligand. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can accelerate oxidative addition and stabilize the catalyst.[9][10] 3. Increase the reaction temperature. Incrementally increase the temperature (e.g., from 80°C to 100-110°C) and monitor for product formation.[9]
Reaction starts but stalls at low conversion 1. Catalyst Decomposition: The catalyst is not stable under the reaction conditions for the required time. 2. Insufficient Base: The base is being consumed or is not effective enough to facilitate the transmetalation step.[11] 3. Boronic Acid Decomposition: The boronic acid is degrading over the course of the reaction (e.g., via protodeboronation).[7]1. Increase catalyst loading slightly (e.g., from 2 mol% to 4 mol%). 2. Switch to a stronger or more soluble base. Consider changing from K₂CO₃ to K₃PO₄ or Cs₂CO₃.[12] Ensure the base is finely powdered for better reactivity in anhydrous conditions.[6] 3. Use a more stable boron reagent. Switch from a boronic acid to a boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[8]
Formation of multiple unidentified byproducts 1. High Reaction Temperature: The reaction may be too hot, leading to decomposition of starting materials, products, or the catalyst. 2. Incorrect Solvent/Base Combination: The chosen conditions may be promoting side reactions.[1] 3. Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures and participate in side reactions.1. Lower the reaction temperature. Try running the reaction at a lower temperature for a longer period. 2. Screen different solvent and base combinations. Common systems include Dioxane/H₂O with K₃PO₄ or Toluene/H₂O with K₂CO₃.[9][13] 3. Choose a more robust solvent. Toluene or dioxane are generally stable choices for Suzuki couplings.

Data on Challenging Suzuki Couplings

The following table summarizes reaction conditions used for Suzuki couplings of challenging pyridine and other electron-deficient or sterically hindered substrates, which can serve as a starting point for optimization.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10016~80Based on[14]
3,5-DichloropyridazinePhenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (6)K₃PO₄ (3)Dioxane801.596Based on[14]
2-Bromo-6-methyl-1H-benzo[d]imidazole4-Methoxyphenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄ (2)Dioxane/H₂O1101285Based on[2]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O801860[1]
2-Bromopyridine2,3,4,5-Tetrafluorophenylboronic acidPd₂(dba)₃ (5)PCy₂Ph (15)Na₂CO₃ (2.2)Dioxane956083[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., PdCl₂(dppf) or a Buchwald G3 precatalyst, 2–5 mol%)

  • Ligand (if not using a precatalyst, e.g., SPhos, 4–10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1-0.2 M solution)

  • Degassed water (if using an aqueous system, typically a 4:1 to 10:1 solvent:water ratio)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of Argon or Nitrogen, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) and degassed water (if applicable, e.g., in a 10:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS by periodically taking small aliquots from the reaction mixture under a positive pressure of inert gas.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition OA Oxidative Addition (R¹-X) PdII_biaryl R¹-Pd(II)L₂-R² PdII_complex->PdII_biaryl Transmetalation Transmetalation Transmetalation (R²-B(OR)₂) + Base PdII_biaryl->Pd0 Reductive Elimination Product R¹-R² PdII_biaryl->Product Product Release RE Reductive Elimination L1 R¹-X L2 R²-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_no_conversion Low/No Conversion cluster_stalled Reaction Stalls start Low Yield in Suzuki Coupling check_conversion Check Conversion of Starting Material start->check_conversion check_catalyst Is Catalyst/Ligand Active & Appropriate? check_conversion->check_catalyst No / Low Conversion check_stability Is Catalyst or Boronic Acid Decomposing? check_conversion->check_stability Stalls Mid-reaction check_temp Is Temperature Sufficient? check_catalyst->check_temp Yes optimize_catalyst Action: Use fresh/different catalyst. Use bulky, electron-rich ligand (e.g., SPhos, XPhos). check_catalyst->optimize_catalyst No optimize_temp Action: Increase temperature incrementally (e.g., 80°C to 110°C). check_temp->optimize_temp No end Improved Yield check_temp->end Yes optimize_catalyst->check_temp optimize_temp->end check_base Is Base Sufficiently Strong/Soluble? check_stability->check_base Yes optimize_stability Action: Increase catalyst loading. Use boronate ester or KF salt. check_stability->optimize_stability No optimize_base Action: Switch to stronger base (K₃PO₄, Cs₂CO₃). Ensure it is finely powdered. check_base->optimize_base No check_base->end Yes optimize_stability->check_base optimize_base->end

References

Preventing homocoupling of boronic acids in reactions with 2-Bromo-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the homocoupling of boronic acids during Suzuki-Miyaura cross-coupling reactions with 2-Bromo-3-methoxy-6-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling in the context of a Suzuki-Miyaura reaction?

A1: Boronic acid homocoupling is a common side reaction where two molecules of the boronic acid (or its derivative) react with each other to form a symmetrical biaryl byproduct. This undesired reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the existence of palladium(II) species in the catalytic cycle. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.

Q3: Why is this compound a particularly challenging substrate for this reaction?

A3: this compound is an electron-deficient heteroaryl halide. The electron-withdrawing nitro group activates the C-Br bond towards oxidative addition, which is favorable. However, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can slow down the desired cross-coupling pathway, making side reactions like homocoupling more competitive.

Q4: How can I minimize the presence of oxygen in my reaction?

A4: To minimize oxygen, it is crucial to rigorously degas all solvents and the reaction mixture itself. This can be achieved by sparging with an inert gas (like argon or nitrogen) for an extended period or by using the freeze-pump-thaw technique. Assembling the reaction glassware under an inert atmosphere is also essential.

Q5: How can I control the amount of Pd(II) species in the reaction?

A5: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is a direct way to start with the active form of the catalyst. If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, the in-situ reduction to Pd(0) can sometimes be a source of issues. In such cases, the addition of a mild reducing agent, like potassium formate, can help maintain the palladium in its active Pd(0) state without interfering with the main catalytic cycle.

Troubleshooting Guide

Problem: Significant formation of boronic acid homocoupling byproduct.

Potential Cause Troubleshooting Strategy
Presence of Oxygen 1. Improve Degassing: Ensure all solvents are thoroughly degassed using a robust method like freeze-pump-thaw (at least three cycles) or by sparging with an inert gas for a minimum of 30-60 minutes. 2. Inert Atmosphere: Assemble your reaction glassware under a positive pressure of argon or nitrogen. Use Schlenk techniques for all reagent and solvent transfers.
Presence of Pd(II) Species 1. Use a Pd(0) Precatalyst: Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄). 2. Add a Reducing Agent: If using a Pd(II) source, consider adding a mild reducing agent such as potassium formate (1.1-1.5 equivalents) to the reaction mixture before adding the palladium catalyst.
Suboptimal Catalyst/Ligand System 1. Use Bulky, Electron-Rich Ligands: For electron-deficient substrates like this compound, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the reductive elimination step and outcompete homocoupling. 2. Optimize Catalyst Loading: While higher catalyst loading can increase reaction rates, it can also sometimes promote side reactions. Experiment with lowering the catalyst loading (e.g., from 2 mol% to 1 mol%).
Inappropriate Base or Solvent 1. Screen Bases: The choice of base is critical. For sensitive substrates, weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH. 2. Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is common. Ensure the solvent system provides good solubility for all reactants.
High Reaction Temperature 1. Lower the Temperature: Higher temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling. If possible, try running the reaction at a lower temperature for a longer period.

Data Presentation: Impact of Reaction Conditions on Homocoupling

The following tables summarize representative data for Suzuki-Miyaura couplings of electron-deficient bromopyridines, illustrating the impact of various reaction parameters on the yield of the desired product and the formation of the homocoupling byproduct. Note: This data is for analogous systems and should be used as a guide for optimizing your specific reaction.

Table 1: Effect of Catalyst and Ligand on Product vs. Homocoupling Ratio

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Product Yield (%)Homocoupling (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1006515
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O9085<5
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Dioxane100>95Not Detected
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF10090<5

Table 2: Influence of Base and Solvent on Reaction Outcome

Catalyst SystemBase (Equiv.)SolventTemp (°C)Product Yield (%)Homocoupling (%)
Pd(PPh₃)₄NaOH (2)Toluene/H₂O907020
Pd(PPh₃)₄K₂CO₃ (2)Dioxane/H₂O9085<5
Pd(PPh₃)₄K₃PO₄ (2)Toluene10092<5
Pd(PPh₃)₄Cs₂CO₃ (2)Dioxane10094<5

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a starting point and may require optimization for different boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Standard Schlenk line and glassware

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)L2-X Pd0->PdII_complex ArX This compound OxAdd Oxidative Addition OxAdd->PdII_complex PdII_Ar_Ar Ar-Pd(II)L2-Ar' PdII_complex->PdII_Ar_Ar BaseBoronic Boronic Acid + Base Transmetalation Transmetalation Transmetalation->PdII_Ar_Ar PdII_Ar_Ar->Pd0 Product Cross-Coupled Product PdII_Ar_Ar->Product RedElim Reductive Elimination RedElim->Pd0 Troubleshooting_Homocoupling Start High Homocoupling Observed Check_Oxygen Is the reaction rigorously deoxygenated? Start->Check_Oxygen Improve_Degassing Improve degassing procedure (e.g., Freeze-Pump-Thaw) Check_Oxygen->Improve_Degassing No Check_Catalyst Are you using a Pd(II) precatalyst? Check_Oxygen->Check_Catalyst Yes Improve_Degassing->Check_Catalyst Use_Pd0 Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4) Check_Catalyst->Use_Pd0 Yes Add_Reducing_Agent Add a mild reducing agent (e.g., potassium formate) Check_Catalyst->Add_Reducing_Agent Yes, and want to keep it Optimize_Ligand Optimize Ligand and Base Check_Catalyst->Optimize_Ligand No, using Pd(0) Use_Pd0->Optimize_Ligand Add_Reducing_Agent->Optimize_Ligand End Homocoupling Minimized Optimize_Ligand->End Prevention_Strategies cluster_causes Primary Causes of Homocoupling cluster_solutions Prevention Strategies Oxygen Presence of Oxygen Degassing Rigorous Degassing Oxygen->Degassing Inert_Atmosphere Inert Atmosphere (Ar/N2) Oxygen->Inert_Atmosphere Bulky_Ligands Use Bulky, Electron-Rich Ligands Oxygen->Bulky_Ligands Optimize_Base Optimize Base Selection Oxygen->Optimize_Base PdII Pd(II) Species Pd0_Catalyst Use Pd(0) Precatalyst PdII->Pd0_Catalyst Reducing_Agent Add Mild Reducing Agent PdII->Reducing_Agent PdII->Bulky_Ligands PdII->Optimize_Base

Optimization of reaction conditions for nucleophilic substitution on 2-Bromo-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing nucleophilic aromatic substitution (SNAr) reactions on 2-Bromo-3-methoxy-6-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a good substrate for nucleophilic aromatic substitution?

A1: The pyridine ring is inherently electron-deficient. This characteristic is significantly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO2) at the 6-position. This group, along with the nitrogen atom in the ring, activates the positions ortho and para to it for nucleophilic attack. The bromine atom at the 2-position is a good leaving group, making it susceptible to displacement by a wide range of nucleophiles.[1][2][3]

Q2: What is the general mechanism for nucleophilic substitution on this substrate?

A2: The reaction proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing the bromine, forming a negatively charged intermediate called a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the nitro group. In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the pyridine ring is restored.[1][2]

Q3: What types of nucleophiles can be used with this compound?

A3: A variety of nucleophiles can be employed, including but not limited to:

  • N-nucleophiles: Primary and secondary amines (e.g., alkylamines, anilines, piperidine, morpholine).

  • O-nucleophiles: Alkoxides (e.g., sodium methoxide, potassium tert-butoxide), and phenoxides.

  • S-nucleophiles: Thiols and thiophenols.

Q4: What are the typical solvents and bases used for this reaction?

A4: Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. Common choices include:

  • Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF).

  • Bases: Inorganic bases like potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are often used with amine nucleophiles to neutralize the HBr formed. For alkoxide nucleophiles, the corresponding sodium or potassium alkoxide is used in excess. Stronger, non-nucleophilic bases like sodium hydride (NaH) can be used to deprotonate weakly acidic nucleophiles.

Q5: At what temperature should I run my reaction?

A5: The optimal temperature depends on the reactivity of the nucleophile. For highly reactive nucleophiles like primary amines and alkoxides, reactions can often be run at room temperature to moderate temperatures (e.g., 25-80 °C). For less reactive nucleophiles, heating may be necessary (e.g., 80-120 °C) to achieve a reasonable reaction rate. It is always advisable to start at a lower temperature and monitor the reaction progress before increasing the temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic substitution on this compound.

Issue 1: Low or No Conversion of Starting Material

Possible Cause Suggested Solution
Insufficiently reactive nucleophile - Increase the reaction temperature in increments of 10-20 °C. - Use a stronger base to fully deprotonate the nucleophile. - If possible, switch to a more nucleophilic reagent.
Poor solvent choice - Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate.[4]
Base is not strong enough or is insoluble - Use a stronger base (e.g., NaH, K2CO3, Cs2CO3). - Ensure the base is finely powdered for better solubility and reactivity.
Low reaction temperature - Gradually increase the temperature and monitor the reaction by TLC or LC-MS.
Deactivated nucleophile - Ensure the nucleophile is not protonated by an acidic source in the reaction mixture. Use a slight excess of base.

Issue 2: Formation of Multiple Products/Side Reactions

Possible Cause Suggested Solution
Displacement of the methoxy group The methoxy group at the 3-position is generally less labile than the bromine at the 2-position. However, at high temperatures or with very strong nucleophiles, its substitution can occur. - Run the reaction at the lowest possible temperature that allows for the conversion of the starting material. - Use a less aggressive nucleophile if possible.
Nitro group migration While less common, nitro group migration has been observed in some nitropyridine systems, especially in polar aprotic solvents.[5] - If suspected, consider changing the solvent system. - Careful characterization of all products is essential.
Over-alkylation of amine nucleophiles Primary amines can sometimes react further to form tertiary amines.[6] - Use a larger excess of the primary amine nucleophile.
Reaction with the solvent Solvents like DMF can sometimes participate in side reactions at high temperatures. - If side products related to the solvent are observed, switch to a more inert solvent like dioxane or toluene, although this may require higher temperatures.

Issue 3: Difficult Product Purification

Possible Cause Suggested Solution
Product is very polar - Use a more polar eluent system for column chromatography. - Consider a reverse-phase chromatography purification.
Product co-elutes with starting material - Optimize the eluent system for column chromatography to achieve better separation. A gradient elution might be necessary.
Residual base or salts - Perform an aqueous workup to remove inorganic salts before chromatography. An acidic wash can remove basic impurities, and a basic wash can remove acidic impurities.

Data Presentation

The following tables provide illustrative data for the optimization of reaction conditions based on typical outcomes for similar SNAr reactions.

Table 1: Effect of Solvent on Reaction Yield with Piperidine

SolventTemperature (°C)Time (h)Yield (%)
DMF80492
DMSO80495
Acetonitrile80875
THF801260
Conditions: this compound (1.0 eq), Piperidine (1.2 eq), K2CO3 (1.5 eq).

Table 2: Effect of Base on Reaction Yield with Aniline

BaseTemperature (°C)Time (h)Yield (%)
K2CO31001285
Cs2CO3100890
NaH1001078
Triethylamine1002445
Conditions: this compound (1.0 eq), Aniline (1.2 eq), Base (1.5 eq) in DMF.

Table 3: Effect of Temperature on Reaction Yield with Sodium Methoxide

| Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | | 25 | 24 | 50 | | 50 | 8 | 88 | | 80 | 2 | 94 | Conditions: this compound (1.0 eq), Sodium Methoxide (1.5 eq) in Methanol.

Experimental Protocols

Protocol 1: Synthesis of 3-methoxy-6-nitro-2-(piperidin-1-yl)pyridine

  • To a 50 mL round-bottom flask, add this compound (1.23 g, 5 mmol), potassium carbonate (1.04 g, 7.5 mmol), and 20 mL of DMF.

  • Stir the mixture at room temperature for 5 minutes.

  • Add piperidine (0.51 g, 6 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water (3 x 20 mL).

  • Dry the solid under vacuum to afford the desired product. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of 2,3-dimethoxy-6-nitropyridine

  • To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add methanol (20 mL).

  • Carefully add sodium metal (0.17 g, 7.5 mmol) in small portions to the methanol. Stir until all the sodium has dissolved to form sodium methoxide.

  • Add this compound (1.23 g, 5 mmol) to the sodium methoxide solution.

  • Heat the reaction mixture to 50 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 8-10 hours), cool the reaction to room temperature.

  • Carefully quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant This compound Meisenheimer Meisenheimer Complex (Anionic σ-complex) Reactant->Meisenheimer + Nu:⁻ (Addition) Nucleophile Nu:⁻ Product Substituted Product Meisenheimer->Product - Br⁻ (Elimination) LeavingGroup Br⁻ Experimental_Workflow A 1. Combine Reactants (Substrate, Nucleophile, Base, Solvent) B 2. Reaction (Stirring at optimal temperature) A->B C 3. Monitoring (TLC / LC-MS) B->C C->B Reaction incomplete D 4. Work-up (Quenching, Extraction, Washing) C->D Reaction complete E 5. Purification (Chromatography / Recrystallization) D->E F 6. Characterization (NMR, MS, etc.) E->F Troubleshooting_Tree Start Low Yield or No Reaction Q1 Is the nucleophile strong enough? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No (Increase temperature, use stronger base) Q1->A1_No Q2 Is the solvent appropriate? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No (Switch to DMF or DMSO) Q2->A2_No Q3 Is the temperature high enough? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No (Increase temperature gradually) Q3->A3_No Q4 Side products observed? A3_Yes->Q4 A4_Yes Yes (Lower temperature, reconsider nucleophile/solvent) Q4->A4_Yes A4_No No Q4->A4_No Success Reaction Optimized A4_No->Success

References

Catalyst poisoning issues in cross-coupling of 2-Bromo-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-3-methoxy-6-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those related to catalyst poisoning and low reaction efficiency.

Troubleshooting Guide

This guide addresses frequent problems encountered during the cross-coupling of this compound, providing likely causes and actionable solutions in a direct question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction is stalling or resulting in low conversion. What are the primary causes?

Answer: Low conversion with this substrate is typically linked to catalyst deactivation or poisoning. The this compound molecule contains two primary features that can inhibit palladium catalysts:

  • Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, occupying a coordination site and preventing the catalytic cycle from proceeding efficiently. This is a well-documented issue for 2-halopyridine substrates.[1][2]

  • Nitro Group Interference: The electron-withdrawing nitro group makes the pyridine ring electron-deficient, which can facilitate oxidative addition. However, the nitro group itself can potentially interact with the low-valent palladium catalyst, leading to undesired side reactions or oxidation of the active Pd(0) species.

Question 2: How can I mitigate catalyst poisoning by the pyridine nitrogen?

Answer: The most effective strategy is to use a catalytic system that sterically and electronically disfavors the inhibitory pyridine-palladium interaction.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are particularly effective.[2] Their steric bulk creates a "pocket" around the palladium atom that hinders the approach of the pyridine nitrogen while still allowing the catalytic cycle to proceed.[1]

  • Catalyst Loading: In some cases, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can help compensate for a portion of the catalyst being deactivated.

Question 3: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?

Answer: The formation of palladium black is a visual indicator of catalyst decomposition, where active Pd(0) species agglomerate into inactive, insoluble metallic palladium.[1] This can be caused by:

  • High Temperatures: Excessive heat (often >120 °C) can accelerate the decomposition of the catalyst complex, especially if the ligand is not robust enough to stabilize it.

  • Incomplete Ligand Coordination: An insufficient ligand-to-palladium ratio can leave the palladium center exposed and prone to aggregation.

  • Poor Reagent/Solvent Quality: The presence of oxygen or other impurities can lead to catalyst oxidation and subsequent decomposition.

Solutions:

  • Lower the reaction temperature (e.g., to 80-100 °C) and extend the reaction time.[1]

  • Ensure a proper ligand-to-palladium ratio, typically 2:1 for monodentate phosphines.

  • Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the experiment.[2]

Question 4: My Heck reaction is giving a poor yield. What parameters should I investigate?

Answer: For an electron-deficient substrate like this compound, optimizing the Heck reaction requires careful consideration of the base and catalyst system.

  • Base Selection: A base is required to neutralize the HBr generated in the catalytic cycle.[3] Organic bases like triethylamine (Et₃N) or inorganic bases such as sodium acetate (NaOAc) are commonly used. The choice of base can be critical and may require screening.

  • Catalyst and Ligands: While some Heck reactions can proceed without phosphine ligands ("phosphine-free"), electron-deficient heteroaryl bromides often benefit from the use of electron-rich and bulky phosphine ligands to stabilize the catalyst and promote efficient turnover.[3]

  • Solvent: Polar aprotic solvents like DMF or NMP are often effective for Heck reactions.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common modes of catalyst deactivation when working with this compound? A1: The primary modes are poisoning by the pyridine nitrogen coordinating to the palladium center and potential oxidative degradation of the Pd(0) catalyst by the nitro group or trace oxygen. Catalyst decomposition into palladium black is also a common issue.[1]

Q2: Which class of ligands is generally most effective for this type of substrate? A2: Bulky and electron-rich monophosphine ligands, particularly biaryl phosphine ligands from developers like Buchwald (e.g., SPhos, XPhos) and Hartwig, are highly recommended.[1][2] These ligands are designed to promote the crucial oxidative addition and reductive elimination steps while preventing catalyst inhibition by substrates like 2-halopyridines.

Q3: I see significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this? A3: Homocoupling of boronic acids is often promoted by the presence of oxygen.[2] To suppress this side reaction, ensure your reaction setup is rigorously deoxygenated. This can be achieved by bubbling argon through your solvent for an extended period or by using several freeze-pump-thaw cycles. Using the correct stoichiometry (a slight excess of the boronic acid, e.g., 1.2 equivalents) is also important.

Q4: Can I use a C-N coupling, like the Buchwald-Hartwig amination, with this substrate? A4: Yes, but it is expected to be challenging for the same reason as other cross-couplings: catalyst poisoning by the pyridine nitrogen is a major hurdle in Buchwald-Hartwig aminations of 2-halopyridines.[1] Success will be highly dependent on using a state-of-the-art catalyst system with highly effective, sterically-hindered ligands (e.g., BrettPhos, RuPhos) and a carefully chosen base (e.g., NaOtBu, LHMDS).[1][5]

Data Presentation

Due to a lack of directly comparable published studies on this compound, the following tables present data for the structurally and electronically analogous substrate 6-Bromonicotinonitrile in Suzuki-Miyaura coupling to illustrate the critical impact of ligand choice on reaction yield.

Table 1: Comparison of Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile with Phenylboronic Acid [6]

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O10012High
XPhos Pd₂(dba)₃K₃PO₄Dioxane10016High
RuPhos Pd-G3-RuPhosK₂CO₃t-AmylOH1108Good
PPh₃ Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8024Moderate-Low

Experimental Protocols

The following are general, representative protocols that should be optimized for the specific coupling partners and equipment used. Always perform reactions under an inert atmosphere (Argon or Nitrogen) using properly dried and degassed solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Preparation: In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction Assembly: Seal the Schlenk flask, then evacuate and backfill with argon three times. Add degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) to the flask via syringe, followed by the catalyst/ligand mixture.[2]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Reaction
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand if used (e.g., P(o-tol)₃, 4 mol%).

  • Reagent Addition: Add a degassed polar aprotic solvent (e.g., DMF or NMP), the alkene (e.g., n-butyl acrylate, 1.5 equiv.), and a base (e.g., Et₃N, 2.0 equiv.) via syringe.[3]

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Catalyst Deactivation Pathways

pd0 Active Pd(0)L2 Catalyst cycle Desired Catalytic Cycle pd0->cycle Productive Pathway poison Poisoned State (Pyridine-Pd Complex) pd0->poison Coordination by Pyridine Nitrogen decomp Decomposed Catalyst (Palladium Black) pd0->decomp High Temperature or Poor Ligand Stabilization oxid Oxidized State (Inactive Pd(II)) pd0->oxid Reaction with Nitro Group or O₂ cycle->pd0

Caption: Potential deactivation pathways for a Palladium(0) catalyst.

Troubleshooting Workflow for Low Reaction Yield

start Low or No Yield check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents Step 1 change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_reagents->change_ligand Step 2 (Primary Suspect: Pyridine Poisoning) optimize_temp Lower Temperature (e.g., 80-100 °C) & Increase Time change_ligand->optimize_temp Step 3 (If Pd Black Forms) success Improved Yield change_ligand->success screen_base Screen Alternative Bases (e.g., K₂CO₃, Cs₂CO₃) optimize_temp->screen_base Step 4 (If still low conv.) optimize_temp->success screen_base->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Dehalogenation in 2-Bromo-3-methoxy-6-nitropyridine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation as a side reaction in cross-coupling reactions involving 2-Bromo-3-methoxy-6-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in my coupling reaction?

A1: Dehalogenation, also known as hydrodehalogenation or proto-dehalogenation, is a side reaction where the bromine atom on your this compound substrate is replaced by a hydrogen atom. This leads to the formation of 3-methoxy-6-nitropyridine as a byproduct, consuming your starting material and reducing the yield of your desired coupled product. This complicates purification and can significantly impact the efficiency of your synthesis.

Q2: Why is this compound prone to dehalogenation?

A2: 2-Halopyridines can be challenging substrates in cross-coupling reactions for several reasons. The electron-deficient nature of the pyridine ring, further accentuated by the nitro group at the 6-position, can influence the stability of key intermediates in the catalytic cycle. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially altering its reactivity and promoting undesired pathways like dehalogenation.[1]

Q3: What are the common coupling reactions where dehalogenation of this compound is observed?

A3: Dehalogenation can be a significant side reaction in common palladium-catalyzed cross-coupling reactions such as:

  • Suzuki-Miyaura Coupling: Used to form carbon-carbon bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: Used to form carbon-nitrogen bonds with amines.

Q4: How can I detect the dehalogenated byproduct in my reaction mixture?

A4: The dehalogenated byproduct, 3-methoxy-6-nitropyridine, can be identified by standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): The byproduct will have a different Rf value compared to the starting material and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The byproduct will have a distinct retention time and a mass corresponding to the loss of bromine and the addition of hydrogen.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show a characteristic signal for the proton that has replaced the bromine atom.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Significant formation of the dehalogenated byproduct (3-methoxy-6-nitropyridine) is observed.

This troubleshooting guide provides potential causes and suggested solutions to minimize dehalogenation in the Suzuki-Miyaura coupling of this compound.

Potential CauseSuggested Solutions
Inappropriate Catalyst/Ligand System Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can stabilize the palladium catalyst and promote the desired cross-coupling pathway over dehalogenation.[1] Consider using a pre-formed palladium catalyst like a palladacycle (e.g., XPhos Pd G2) to ensure efficient catalyst activation.
Base Strength and Type A base that is too strong or has poor solubility can promote dehalogenation. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOtBu.[1] Ensure the base is finely powdered and well-dispersed in the reaction mixture.
Solvent Choice The solvent can influence the reaction pathway. Aprotic polar solvents like 1,4-dioxane or toluene, often with a small amount of water, are commonly used and can be effective.[2][3]
Reaction Temperature and Time High temperatures can sometimes lead to catalyst decomposition and an increase in side reactions. Try lowering the reaction temperature and extending the reaction time. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal conditions.
Presence of Protic Impurities Water or other protic impurities can be a source of hydrogen for the dehalogenation reaction. Use anhydrous solvents and dry all glassware thoroughly before use.
Buchwald-Hartwig Amination

Problem: Low yield of the desired amine and significant formation of the dehalogenated byproduct.

This guide provides troubleshooting strategies for minimizing dehalogenation during the Buchwald-Hartwig amination of this compound.

Potential CauseSuggested Solutions
Catalyst Poisoning by Pyridine Nitrogen The lone pair of the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity and potentially leading to side reactions. The use of sterically hindered, electron-rich ligands like BrettPhos, RuPhos, or Josiphos-type ligands can mitigate this issue by shielding the palladium center.[4]
Suboptimal Base Selection The choice of base is critical. While strong bases like NaOtBu or LiHMDS are often required, they can also promote dehalogenation. Consider screening different bases such as Cs₂CO₃ or K₃PO₄. The solubility of the base is also important; ensure good mixing.
Ligand Choice The ligand plays a crucial role in stabilizing the catalyst and facilitating the desired C-N bond formation. For challenging 2-bromopyridine substrates, bulky biarylphosphine ligands are generally recommended.[5]
Solvent Effects Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig aminations.[5] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.
Reaction Temperature High temperatures can lead to catalyst decomposition and increased side reactions. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate (typically 80-110 °C).[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general starting protocol and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.[2]

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

This is a general starting protocol and should be optimized for the specific amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.2-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.[4][6]

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Dehalogenation Start Dehalogenation Observed Catalyst Evaluate Catalyst System Start->Catalyst Base Assess Base Start->Base SolventTemp Optimize Conditions Start->SolventTemp Ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Catalyst->Ligand Precatalyst Consider Palladacycle Precatalysts Catalyst->Precatalyst WeakBase Use Weaker Base (e.g., K2CO3, K3PO4) Base->WeakBase Anhydrous Ensure Anhydrous Conditions SolventTemp->Anhydrous LowerTemp Lower Reaction Temperature SolventTemp->LowerTemp Monitor Monitor Reaction Closely SolventTemp->Monitor Solution Minimized Dehalogenation Ligand->Solution Precatalyst->Solution WeakBase->Solution Anhydrous->Solution LowerTemp->Solution Monitor->Solution

Caption: Troubleshooting workflow for dehalogenation.

Suzuki_Workflow Setup Reaction Setup: - this compound - Boronic Acid - Base (e.g., K2CO3) - Pd Catalyst (e.g., Pd(PPh3)4) Inert Establish Inert Atmosphere (Ar or N2) Setup->Inert Solvent Add Degassed Solvent (e.g., Dioxane/H2O) Inert->Solvent Heat Heat Reaction (80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Desired Coupled Product Purify->Product

Caption: Suzuki-Miyaura coupling experimental workflow.

Buchwald_Hartwig_Workflow Setup Reaction Setup (Inert Atm.): - Pd Precatalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) Reagents Add Anhydrous Solvent, This compound, & Amine Setup->Reagents Heat Heat Reaction (80-110 °C) Reagents->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Desired Aminated Product Purify->Product

Caption: Buchwald-Hartwig amination experimental workflow.

References

Improving regioselectivity in reactions involving 2-Bromo-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-3-methoxy-6-nitropyridine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to improving regioselectivity in reactions involving this versatile pyridine derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most reactive site on this compound for nucleophilic aromatic substitution (SNAr) and why?

A1: The most reactive site for nucleophilic attack is the C2 position, which bears the bromine atom. This high reactivity is due to the cumulative electron-withdrawing effects of two key features: the pyridine ring nitrogen and the nitro group (-NO2) at the C6 position.[1][2] These groups strongly activate the ortho (C2) and para (relative to the nitrogen) positions, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack. The nitro group at the C6 position is particularly effective at stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction through resonance.[1][3]

Q2: How do the different substituents influence the overall reactivity and regioselectivity of the molecule?

A2: Each substituent plays a distinct role in directing the regioselectivity of reactions:

  • 6-Nitro Group (-NO2): As a powerful electron-withdrawing group, it strongly activates the pyridine ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.[2][3] This makes the C2 position the primary site for substitution.

  • 2-Bromo Group (-Br): This serves as a good leaving group in SNAr reactions.[2] In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig, the Carbon-Bromine bond is the reactive site for oxidative addition.[4][5]

  • 3-Methoxy Group (-OCH3): This electron-donating group can have a slight deactivating effect on SNAr reactions. Its primary influence is often steric, potentially hindering the approach of bulky nucleophiles or directing metallation to an adjacent position under specific conditions.

  • Pyridine Nitrogen: The inherent electron-withdrawing nature of the ring nitrogen further depletes electron density at the C2, C4, and C6 positions, enhancing the ring's susceptibility to nucleophilic attack.[2]

Q3: Is it possible to achieve substitution at positions other than C2?

A3: While substitution at C2 is overwhelmingly favored in SNAr and standard cross-coupling reactions, functionalization at other positions (C4 or C5) is challenging and typically requires alternative strategies. These methods often involve overriding the intrinsic electronic preferences of the ring, for example, through directed ortho-metallation (if a suitable directing group were present) or by using strong bases to achieve deprotonation at one of the C-H bonds, followed by trapping with an electrophile.[6] However, for this compound, SNAr at C2 remains the most facile and predictable reaction.

Q4: For Suzuki-Miyaura or Buchwald-Hartwig reactions, what are the critical parameters for ensuring high regioselectivity and yield?

A4: Since there is only one bromine atom, the primary challenge in these cross-coupling reactions is not regioselectivity between different C-Br bonds, but rather achieving high conversion and avoiding side reactions. Critical parameters include:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine ligand is vital.[4][7] The ligand influences the stability and reactivity of the catalytic species.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step in Suzuki coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.[4][5] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: The solvent must be appropriate for the specific coupling reaction and capable of dissolving the reactants and catalyst system. Common choices include dioxane, toluene, and DMF.

  • Temperature: Careful control of the reaction temperature is necessary to promote the desired reaction while minimizing catalyst decomposition and potential side reactions like debromination.[1]

Troubleshooting Guides

Problem 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)

If you are experiencing poor yields in your SNAr reaction, consult the following guide.

Possible Cause Troubleshooting & Optimization Steps
Poor Nucleophile The nucleophile may be too weak or sterically hindered. Consider using a stronger nucleophile or converting a neutral nucleophile (e.g., an alcohol or amine) to its more reactive conjugate base using a non-nucleophilic base (e.g., NaH, K₂CO₃).
Reaction Temperature Too Low SNAr reactions often require elevated temperatures to overcome the activation energy. Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for potential decomposition.
Inappropriate Solvent The reaction may be slow in protic solvents. Switch to a polar aprotic solvent like DMF, DMSO, or NMP, which are known to accelerate SNAr reaction rates.[2]
Substrate Decomposition The strongly activated pyridine ring can be susceptible to degradation under harsh basic or high-temperature conditions.[1] Attempt the reaction under milder conditions or for a shorter duration. The nitro group can also be reduced by certain nucleophiles; ensure compatibility.[1]
Problem 2: Low Yield or Side Products in Palladium Cross-Coupling Reactions

For issues with Suzuki-Miyaura or Buchwald-Hartwig amination, refer to the table below.

Possible Cause Troubleshooting & Optimization Steps
Catalyst Inactivity The palladium catalyst may be inactive or poisoned. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Screen different phosphine ligands, as ligand choice is critical for catalyst stability and turnover.[7]
Incorrect Base The chosen base may be too weak or insoluble. For Suzuki reactions, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[5]
Side Reactions Hydrodehalogenation (Debromination): This side product, where the bromine is replaced by hydrogen, can occur, especially at high temperatures or with certain catalyst/ligand combinations.[1] Try lowering the reaction temperature or screening different ligands. Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) can compete with the desired cross-coupling. Ensure the stoichiometry is correct and the reaction conditions are optimized.
Poor Substrate Purity Impurities in the starting material or reagents can inhibit the catalyst. Purify the this compound and coupling partner before use.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a starting point for the substitution of the 2-bromo group with a generic nucleophile (NuH).

  • Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq.).

  • Reagent Addition: Add a suitable polar aprotic solvent (e.g., DMF or DMSO). Add the nucleophile (NuH, 1.1 - 1.5 eq.) and a base (e.g., K₂CO₃ or NaH, 1.5 - 2.0 eq.) if the nucleophile is not anionic.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling with an arylboronic acid.

  • Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%) in the reaction solvent. Add this to the main reaction vessel.

  • Reaction: Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes. Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Extraction & Purification: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Visualizations

Reaction Mechanisms and Workflows

Caption: SNAr mechanism showing preferential attack at the C2 position.

Suzuki_Workflow cluster_1 Suzuki-Miyaura Catalytic Cycle start Pd(0)Ln oa Oxidative Addition start->oa complex1 Aryl-Pd(II)-Br Complex oa->complex1 + Ar-Br tm Transmetalation complex1->tm complex2 Diaryl-Pd(II) Complex tm->complex2 + Ar'-B(OH)₂ re Reductive Elimination complex2->re re->start Catalyst Regeneration product Coupled Product re->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree start Low Yield or Side Products Observed q1 Reaction Type? start->q1 snar_node SNAr Issues q1->snar_node SNAr coupling_node Cross-Coupling Issues q1->coupling_node Pd Coupling snar_c1 Check Nucleophile Strength & Sterics snar_node->snar_c1 snar_c2 Increase Temperature snar_node->snar_c2 snar_c3 Switch to Polar Aprotic Solvent (DMF, DMSO) snar_node->snar_c3 coupling_c1 Check for Inert Atmosphere coupling_node->coupling_c1 coupling_c2 Screen Ligands & Base coupling_node->coupling_c2 coupling_c3 Check for Debromination coupling_node->coupling_c3

Caption: Troubleshooting logic tree for low reaction yields.

References

Technical Support Center: Work-up Procedures for Reactions Containing 2-Bromo-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-3-methoxy-6-nitropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the work-up of reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is a highly functionalized pyridine derivative commonly employed in cross-coupling reactions to introduce the pyridyl moiety into larger molecules. The most frequent applications include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or heteroaryl-aryl structures.

  • Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the bromide by various nucleophiles, activated by the electron-withdrawing nitro group.

Q2: What are the key safety precautions to consider when working with this compound and its reactions?

A2: As with any chemical procedure, a thorough risk assessment is crucial. Key safety considerations include:

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood.

  • Toxicity: While specific toxicity data for this compound is limited, nitropyridine derivatives can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Reaction Hazards: Cross-coupling reactions often use pyrophoric or air-sensitive reagents and catalysts. Ensure proper inert atmosphere techniques are used when necessary. High temperatures and pressures may also be involved, requiring appropriate equipment and shielding.

Q3: How does the nitro group on this compound affect its reactivity and the work-up procedure?

A3: The electron-withdrawing nitro group significantly influences the molecule's properties:

  • Increased Reactivity: It activates the pyridine ring towards nucleophilic attack, making the bromo group more susceptible to displacement in SNAr reactions.

  • Modified Solubility: The nitro group increases the polarity of the molecule, which can affect its solubility in common organic solvents. This needs to be considered when choosing solvents for extraction and chromatography.

  • Potential for Side Reactions: Under certain conditions, the nitro group can be reduced. This can lead to the formation of byproducts that may complicate purification.

  • Chromatographic Behavior: The polarity of the nitro group will cause the compound and its derivatives to have stronger interactions with silica gel, potentially requiring more polar solvent systems for elution during column chromatography.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Problem 1: Low Yield of the Coupled Product

Potential CauseTroubleshooting Steps
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS. If starting material remains, consider increasing the reaction time, temperature, or catalyst loading. Ensure solvents are anhydrous and properly degassed.
Decomposition of Boronic Acid Use fresh, high-quality boronic acid or a more stable boronate ester (e.g., pinacol ester).
Catalyst Deactivation Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction. Use freshly opened or properly stored palladium catalysts and ligands.
Incorrect Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction outcome.

Problem 2: Difficulty in Purifying the Product from Boron-Containing Byproducts

Potential CauseTroubleshooting Steps
Residual Boronic Acid/Esters During aqueous work-up, perform multiple washes with a basic solution (e.g., 1M NaOH) to extract the acidic boronic acid. An acid wash (e.g., 1M HCl) can also be effective if the product is not acid-sensitive.
Formation of Boroxine Co-evaporation of the crude product with methanol can help remove boron residues by forming volatile trimethyl borate. Repeat this process several times for best results.
Co-elution on Silica Gel If boron impurities co-elute with the product, consider using a different stationary phase (e.g., alumina) or a different solvent system for chromatography. Sometimes, a simple filtration through a plug of silica gel can remove a significant portion of the impurities.
General Work-up and Purification

Problem 3: Formation of an Emulsion During Aqueous Extraction

Potential CauseTroubleshooting Steps
High Concentration of Polar Compounds Dilute the reaction mixture with more organic solvent before extraction.
Fine Particulate Matter Filter the reaction mixture through a pad of celite before the aqueous work-up to remove any insoluble materials.
Inappropriate Solvent Choice If using a partially water-miscible solvent like THF, it should be removed under reduced pressure before the work-up, or the mixture should be significantly diluted with a water-immiscible solvent like ethyl acetate or dichloromethane.
Persistent Emulsion Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase and can help break the emulsion. In stubborn cases, centrifugation may be necessary.

Problem 4: Product is a Dark Oil or Colored Solid After Work-up

Potential CauseTroubleshooting Steps
Residual Palladium Catalyst The characteristic black color of palladium black can often be removed by filtering the organic solution of the crude product through a pad of celite. Sometimes, treatment with activated carbon can also be effective, although this may lead to some product loss.
Formation of Colored Byproducts If the product is a solid, recrystallization is an effective method for removing colored impurities. A small amount of activated charcoal can be added to the hot solution before filtration to adsorb colored materials.[1] For oils, column chromatography is the preferred method of purification.

Experimental Protocols

Protocol 1: General Aqueous Work-up for a Suzuki-Miyaura Coupling Reaction
  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Filtration (Optional): If a significant amount of solid (e.g., palladium black) is present, filter the mixture through a pad of celite, washing the filter cake with the same organic solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Water or a saturated aqueous solution of NH₄Cl.

    • A basic solution (e.g., 1M NaOH or saturated NaHCO₃) to remove unreacted boronic acid and acidic byproducts.

    • Brine (saturated NaCl solution) to aid in phase separation and remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). For less soluble compounds, a dry loading technique can be used by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The high polarity of the nitro group may necessitate the use of a more polar solvent system than for analogous compounds without this functionality.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubility
This compoundDichloromethaneSoluble
Ethyl AcetateSoluble
MethanolSoluble
WaterSparingly Soluble
HexanesSparingly Soluble
Representative Suzuki ProductDichloromethaneSoluble
Ethyl AcetateSoluble
MethanolSoluble
WaterInsoluble
HexanesVaries (often soluble)

Note: Solubility is qualitative and can vary with temperature and the specific structure of the Suzuki product.

Table 2: Typical Conditions for Column Chromatography Purification

Product TypeStationary PhaseTypical Eluent System (Gradient)
Suzuki-coupled biarylSilica Gel5% to 50% Ethyl Acetate in Hexanes
Sonogashira-coupled alkyneSilica Gel10% to 60% Ethyl Acetate in Hexanes
Buchwald-Hartwig amination productSilica Gel20% to 80% Ethyl Acetate in Hexanes (may require CH₂Cl₂/MeOH for more polar products)
SNAr productSilica GelHighly dependent on the nucleophile, often requires more polar systems (e.g., CH₂Cl₂/MeOH)

Visualizations

G cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction Mixture Reaction Mixture Dilute with Organic Solvent Dilute with Organic Solvent Reaction Mixture->Dilute with Organic Solvent Filter through Celite (optional) Filter through Celite (optional) Dilute with Organic Solvent->Filter through Celite (optional) Wash with H2O / NH4Cl Wash with H2O / NH4Cl Filter through Celite (optional)->Wash with H2O / NH4Cl Wash with Base (e.g., 1M NaOH) Wash with Base (e.g., 1M NaOH) Wash with H2O / NH4Cl->Wash with Base (e.g., 1M NaOH) Wash with Brine Wash with Brine Wash with Base (e.g., 1M NaOH)->Wash with Brine Dry Organic Layer Dry Organic Layer Wash with Brine->Dry Organic Layer Concentrate Crude Product Concentrate Crude Product Dry Organic Layer->Concentrate Crude Product Column Chromatography or Recrystallization Column Chromatography or Recrystallization Concentrate Crude Product->Column Chromatography or Recrystallization Pure Product Pure Product Column Chromatography or Recrystallization->Pure Product

Caption: General experimental workflow for the work-up and purification of a reaction involving this compound.

G start Low Yield in Suzuki Coupling q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Potential Product Decomposition. Check TLC for multiple spots. Consider milder conditions. a1_yes->s1 q2 Was the reaction run under inert atmosphere? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the boronic acid/ester fresh and of high quality? a2_yes->q3 s2 Catalyst likely deactivated by oxygen. Repeat with proper degassing and inert atmosphere. a2_no->s2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s4 Optimize reaction conditions: screen bases, solvents, temperature, and catalyst/ligand. a3_yes->s4 s3 Boronic acid may have decomposed. Use fresh reagent or a more stable ester. a3_no->s3

Caption: Troubleshooting decision tree for low yields in Suzuki-Miyaura coupling reactions.

References

Validation & Comparative

Reactivity in Suzuki Coupling: A Comparative Analysis of 2-Bromo- and 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within pharmaceutical and materials science, the choice of starting materials is a critical decision that profoundly influences reaction efficiency, cost, and overall synthetic strategy. Halogenated pyridines are versatile building blocks, and understanding their relative reactivity in key transformations such as the Suzuki-Miyaura cross-coupling is paramount. This guide provides an objective comparison of the reactivity of 2-bromo-3-methoxy-6-nitropyridine and 2-chloro-3-methoxy-6-nitropyridine in this widely used carbon-carbon bond-forming reaction.

Executive Summary

In Suzuki-Miyaura coupling reactions, this compound is the more reactive substrate compared to its 2-chloro counterpart. This heightened reactivity is primarily attributed to the lower bond dissociation energy of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. Consequently, the crucial oxidative addition step in the palladium-catalyzed cycle proceeds more readily with the bromo-substituted pyridine, often allowing for milder reaction conditions, shorter reaction times, and higher yields. While 2-chloro-3-methoxy-6-nitropyridine is a viable and potentially more cost-effective starting material, its lower reactivity typically necessitates more forcing conditions, such as higher temperatures, longer reaction times, and the use of more specialized and often more expensive catalyst systems to achieve comparable results.

Theoretical Background: The Halogen's Impact on Reactivity

The rate-determining step in many palladium-catalyzed cross-coupling reactions, including the Suzuki coupling, is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The reactivity trend for halogens in this step is generally I > Br > Cl > F, which is inversely correlated with the bond dissociation energy of the C-X bond.[1]

The C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to cleavage by the electron-rich palladium(0) catalyst.[2] This fundamental difference in bond strength is the primary driver for the observed higher reactivity of bromopyridines over chloropyridines in Suzuki couplings.[1][3]

The electronic nature of the pyridine ring in the target molecules also plays a significant role. The presence of the electron-withdrawing nitro group at the 6-position and the methoxy group at the 3-position influences the electron density of the pyridine ring, which can affect the rate of oxidative addition. However, the dominant factor in the reactivity difference between the bromo and chloro analogues remains the identity of the halogen.

Quantitative Data Comparison

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 / 1295[1]
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / PCy₃K₃PO₄Toluene100 / 1688[1]
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-12081[4]
2-Chlorotoluene (Aryl Chloride Analogue)Phenylboronic acidPd@MIL-101Cr-NH₂K₃PO₄H₂O100 / 2485[2]

Note: The data presented is a compilation from different sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of higher reactivity for bromo-substituents.

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of 2-bromo- and 2-chloro-3-methoxy-6-nitropyridine.

Materials:

  • 2-Halo-3-methoxy-6-nitropyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% for bromide; Pd₂(dba)₃ with a specialized ligand like SPhos or XPhos, 2-4 mol% for chloride)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the 2-halo-3-methoxy-6-nitropyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the Schlenk flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C for the bromide, 100-120 °C for the chloride).

  • Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 2-aryl-3-methoxy-6-nitropyridine.

  • Analysis: Determine the isolated yield and characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS).

Mandatory Visualizations

The following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Coupling_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil R-Pd(II)L2-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdiil_r R-Pd(II)L2-R' transmetalation->pdiil_r reductive_elimination Reductive Elimination pdiil_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product rx R-X (Ar-Br or Ar-Cl) boronic R'-B(OR)2 boronic->transmetalation base Base base->transmetalation Experimental_Workflow start Start setup Combine Reactants: 2-Halopyridine, Boronic Acid, Catalyst, Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify analyze Characterization and Yield Determination purify->analyze end End analyze->end

References

Comparative study of synthetic routes to 2-substituted-3-methoxypyridines.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 2-Substituted-3-Methoxypyridines

For researchers, scientists, and drug development professionals, the 3-methoxypyridine scaffold is a crucial component in numerous biologically active compounds. The ability to efficiently and selectively introduce substituents at the 2-position is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics. This guide provides a comparative analysis of the most prevalent synthetic strategies to achieve 2-substituted-3-methoxypyridines, supported by experimental data and detailed protocols.

Key Synthetic Strategies

There are several primary strategies for the synthesis of 2-substituted-3-methoxypyridines, each with its own set of advantages and limitations. The choice of route often depends on the desired substituent, the availability of starting materials, and the required scale of the synthesis. The main approaches include:

  • Functionalization of 2-nitro-3-methoxypyridine: A versatile starting point allowing for a variety of transformations.[1]

  • Directed ortho-Metalation (DoM): A powerful method for regioselective C-H activation at the 2-position.[2][3][4]

  • Palladium-Catalyzed Cross-Coupling Reactions: Employing pre-functionalized 3-methoxypyridines for C-C and C-N bond formation.[5][6][7]

The following diagram illustrates the relationship between these key synthetic intermediates and pathways.

3-Methoxypyridine 3-Methoxypyridine 2-Nitro-3-methoxypyridine 2-Nitro-3-methoxypyridine 3-Methoxypyridine->2-Nitro-3-methoxypyridine Nitration 2-Halo-3-methoxypyridine 2-Halo-3-methoxypyridine 3-Methoxypyridine->2-Halo-3-methoxypyridine Halogenation 2-Substituted-3-methoxypyridine 2-Substituted-3-methoxypyridine 3-Methoxypyridine->2-Substituted-3-methoxypyridine DoM & Electrophile 2-Amino-3-methoxypyridine 2-Amino-3-methoxypyridine 2-Nitro-3-methoxypyridine->2-Amino-3-methoxypyridine Reduction 2-Boryl-3-methoxypyridine 2-Boryl-3-methoxypyridine 2-Halo-3-methoxypyridine->2-Boryl-3-methoxypyridine Lithium-Halogen Exchange & Borylation 2-Halo-3-methoxypyridine->2-Substituted-3-methoxypyridine Cross-Coupling (e.g., Buchwald-Hartwig, Sonogashira) 2-Boryl-3-methoxypyridine->2-Substituted-3-methoxypyridine Suzuki-Miyaura Coupling 2-Amino-3-methoxypyridine->2-Halo-3-methoxypyridine Sandmeyer 2-Amido-3-methoxypyridine 2-Amido-3-methoxypyridine 2-Amino-3-methoxypyridine->2-Amido-3-methoxypyridine Acylation

Caption: Key synthetic pathways to 2-substituted-3-methoxypyridines.

Route 1: Functionalization of 2-Nitro-3-methoxypyridine

2-Nitro-3-methoxypyridine is a highly valuable and versatile starting material in medicinal chemistry.[1] The electron-withdrawing nitro group and the electron-donating methoxy group facilitate a range of chemical transformations.[1]

A. Reduction of the Nitro Group

The reduction of the nitro group to a primary amine yields 2-amino-3-methoxypyridine, a key intermediate for further derivatization, such as amide bond formation or as a nucleophile in substitution reactions.[1]

B. Halogenation and Cross-Coupling

For the synthesis of complex biaryl and heteroaryl structures, the nitro group can be converted to a halogen (e.g., bromine) via a two-step sequence involving reduction to the amine followed by a Sandmeyer reaction. The resulting 2-bromo-3-methoxypyridine is an excellent substrate for palladium-catalyzed C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]

The following diagram illustrates the workflow for this route.

cluster_0 Route 1: From 2-Nitro-3-methoxypyridine Start 2-Nitro-3-methoxypyridine Reduction Reduction (e.g., SnCl2, H2/Pd) Start->Reduction Amine 2-Amino-3-methoxypyridine Reduction->Amine Sandmeyer Sandmeyer Reaction Amine->Sandmeyer Product 2-Substituted-3-methoxypyridine Amine->Product e.g., Amide formation Halide 2-Halo-3-methoxypyridine Sandmeyer->Halide CrossCoupling Pd-Catalyzed Cross-Coupling Halide->CrossCoupling CrossCoupling->Product

Caption: Workflow for the functionalization of 2-nitro-3-methoxypyridine.

Route 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is an effective strategy for the regioselective functionalization of aromatic compounds. In the case of 3-methoxypyridine, the methoxy group acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C2 position by a strong base, typically an organolithium reagent.[2][3] The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.[2] For pyridine substrates, hindered amide bases like lithium tetramethylpiperidide (LiTMP) or lithium diisopropylamide (LDA) are often preferred to minimize nucleophilic addition to the pyridine ring.[3]

The general workflow for a DoM reaction is depicted below.

cluster_1 Route 2: Directed ortho-Metalation Start_DoM 3-Methoxypyridine Deprotonation Deprotonation with Strong Base (e.g., n-BuLi, LDA) Start_DoM->Deprotonation Intermediate 2-Lithio-3-methoxypyridine Deprotonation->Intermediate ElectrophilicQuench Electrophilic Quench (E+) Intermediate->ElectrophilicQuench Product_DoM 2-Substituted-3-methoxypyridine ElectrophilicQuench->Product_DoM

Caption: General workflow for Directed ortho-Metalation (DoM).

Route 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C-C and C-N bonds. For the synthesis of 2-substituted-3-methoxypyridines, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prominent.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[7] To synthesize 2-aryl- or 2-vinyl-3-methoxypyridines, a 2-halo-3-methoxypyridine can be coupled with a suitable boronic acid or ester. Alternatively, a 2-borylated-3-methoxypyridine can be reacted with an aryl or vinyl halide.[8] The synthesis of the required 2-borylated intermediate is a key step, often achieved via a lithium-halogen exchange followed by borylation.[9][10]

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[5][6][11] This method provides a direct route to 2-amino-3-methoxypyridines by coupling a 2-halo-3-methoxypyridine with a primary or secondary amine.[12] The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[13]

The logical relationship of these cross-coupling reactions is shown below.

cluster_2 Route 3: Palladium-Catalyzed Cross-Coupling Halide_CC 2-Halo-3-methoxypyridine Suzuki Suzuki-Miyaura Coupling Halide_CC->Suzuki Buchwald Buchwald-Hartwig Amination Halide_CC->Buchwald BoronicAcid R-B(OH)2 BoronicAcid->Suzuki Amine_CC R2NH Amine_CC->Buchwald Product_Suzuki 2-Aryl/Vinyl-3-methoxypyridine Suzuki->Product_Suzuki Product_Buchwald 2-Amino-3-methoxypyridine Buchwald->Product_Buchwald

Caption: Logic of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Comparative Data

Synthetic RouteKey Intermediate(s)Typical ReagentsTemperature (°C)Reaction Time (h)Yield (%)Scope and Limitations
Route 1A: Nitro Reduction 2-Amino-3-methoxypyridineSnCl₂·2H₂O, EtOHReflux (~80)1-3HighLimited to amine derivatives. The amine is a versatile handle.[1]
Route 1B: Sandmeyer & Coupling 2-Halo-3-methoxypyridine1. SnCl₂·2H₂O 2. NaNO₂, HBr0 to rtVariableModerateMulti-step process. Broad scope for cross-coupling.[1]
Route 2: DoM 2-Lithio-3-methoxypyridinen-BuLi or LDA, THF, Electrophile-78 to rt0.5-2VariableHighly regioselective. Sensitive to functional groups.[4]
Route 3A: Suzuki-Miyaura 2-Boryl-3-methoxypyridinePd catalyst, base, boronic acid80-1202-24Good to ExcellentBroad scope for C-C bonds. Requires boronic acid synthesis.[10]
Route 3B: Buchwald-Hartwig 2-Halo-3-methoxypyridinePd catalyst, phosphine ligand, base80-1202-24Good to ExcellentBroad scope for C-N bonds. Ligand choice is crucial.[5][11]

Experimental Protocols

Protocol 1: Reduction of 2-Nitro-3-methoxypyridine (Route 1A)

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-nitro-3-methoxypyridine (1.0 equiv) and ethanol (to make a 0.2 M solution).[1] Add tin(II) chloride dihydrate (5.0 equiv) to the solution in portions.[1] Heat the reaction mixture to reflux (approximately 80 °C) and stir for 1-3 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1] After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-amino-3-methoxypyridine.

Protocol 2: Synthesis of 2-Methoxypyridine-3-boronic acid via Lithium-Halogen Exchange (Precursor for Route 3A)

In a dry Schlenk flask equipped with a magnetic stirrer, add magnesium turnings (2.5 equiv) and replace the air with argon.[8] Add a solution of lithium chloride (1.25 equiv) in anhydrous tetrahydrofuran (THF).[8] Add DIBAL-H (0.01 equiv) to activate the magnesium turnings and stir the mixture at room temperature for 5 minutes.[8] Add 3-bromo-2-methoxypyridine (1.0 equiv) to the reaction mixture at once.[8] Stir the reaction mixture at room temperature for 30 minutes, then cool to 0 °C.[8] Add trimethyl borate (2.0 equiv) to the reaction mixture at 0 °C and stir overnight.[8] Quench the reaction with 0.1 N dilute hydrochloric acid and extract with ethyl acetate.[8] Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.[8] Purify the residue by recrystallization from H₂O/CH₃CN.[8]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling (Route 3A)

To a Schlenk tube or microwave vial, add the aryl halide (1.0 equiv), (3-methoxypyridin-2-yl)boronic acid (1.2-1.5 equiv), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a phosphine ligand if necessary.[10] Seal the vessel and replace the atmosphere with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[10] Add the anhydrous solvent (e.g., dioxane, toluene, DMF) via syringe.[10] Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.[10] Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[10] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10] Purify the crude product by column chromatography on silica gel.[10]

Protocol 4: General Procedure for Buchwald-Hartwig Amination (Route 3B)

In an oven-dried, re-sealable Schlenk tube, combine the 2-halo-3-methoxypyridine (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 equiv). Seal the tube with a septum, and evacuate and backfill with argon three times. Add anhydrous toluene via syringe. Place the reaction mixture in a preheated oil bath at 80-110 °C and stir for 12-24 hours. After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

A Comparative Guide to the Reactivity of 2-Bromo-3-methoxy-6-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, halogenated nitropyridines serve as pivotal building blocks. Their reactivity in nucleophilic aromatic substitution (SNAr) reactions allows for the facile introduction of a wide array of functional groups. This guide provides an objective, data-driven comparison of the reactivity of 2-Bromo-3-methoxy-6-nitropyridine with other key halopyridines, offering insights into its performance in SNAr reactions.

Introduction to Nucleophilic Aromatic Substitution on Pyridines

Nucleophilic aromatic substitution is a critical reaction pathway for the functionalization of electron-deficient aromatic systems like pyridine. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The reactivity of halopyridines in SNAr is governed by several key factors:

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as a nitro group (-NO₂), is crucial for activating the pyridine ring towards nucleophilic attack. The activating effect is most pronounced when the EWG is positioned ortho or para to the leaving group, as this allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate.[1][2]

  • Position of the Halogen: Halogens at the 2- and 4-positions of the pyridine ring are generally more reactive towards nucleophilic substitution. This is because the electronegative ring nitrogen can participate in resonance stabilization of the anionic intermediate.[3]

  • Nature of the Leaving Group: In contrast to SN1 and SN2 reactions, the typical leaving group ability (I > Br > Cl > F) is often inverted in SNAr reactions (F > Cl > Br > I). This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[4] However, this "element effect" is not always observed, and the reactivity order can be influenced by the specific substrate and reaction conditions.[5]

  • Nucleophile: The strength of the incoming nucleophile also plays a significant role in the reaction kinetics.[1]

This compound is structurally primed for high reactivity in SNAr. The bromine atom at the 2-position is activated by the strongly electron-withdrawing nitro group at the 6-position (para), which can effectively stabilize the intermediate. The methoxy group at the 3-position (ortho) can influence reactivity through both steric and electronic effects.

Comparative Reactivity Data

Direct, quantitative kinetic data comparing this compound with other halopyridines under identical conditions is limited in the published literature. However, a robust comparison can be constructed by analyzing data from closely related and well-studied systems. The following tables summarize second-order rate constants (k₂) for the SNAr reactions of various nitropyridines with different nucleophiles.

Table 1: Reaction of Methoxy-Nitropyridines with Secondary Amines in Water at 20°C [6]

SubstrateNucleophilek₂ (M⁻¹s⁻¹)
2-Methoxy-3-nitropyridinePiperidine1.13 x 10⁻³
Pyrrolidine3.10 x 10⁻³
Morpholine2.50 x 10⁻⁴
2-Methoxy-5-nitropyridinePiperidine1.50 x 10⁻²
Pyrrolidine4.30 x 10⁻²
Morpholine3.70 x 10⁻³

In this study, the methoxy group acts as the leaving group.

Table 2: Reaction of Chloro-Nitropyridines with Aryloxide Ions in Methanol [7]

SubstrateNucleophile (p-Cresolate)Temperature (°C)k₂ (M⁻¹s⁻¹)
2-Chloro-3-nitropyridinep-Cresolate300.28
2-Chloro-5-nitropyridinep-Cresolate302.50

Based on the established principles of SNAr, the reactivity of this compound is expected to be high. The para-nitro group provides strong activation, comparable to that in 2-chloro-5-nitropyridine. While bromine is generally a better leaving group than chlorine in S_N1/S_N2 reactions, in S_NAr the slightly higher electronegativity of chlorine can sometimes lead to a faster rate of initial attack.[4] However, the overall reactivity will be a balance of these factors, and it is reasonable to predict that this compound will exhibit reactivity in a similar order of magnitude to other highly activated halopyridines.

Experimental Protocols

The following are detailed methodologies for conducting and analyzing SNAr reactions on halopyridines, based on established literature procedures.

Protocol 1: Kinetic Analysis of SNAr Reactions by UV-Vis Spectrophotometry

This protocol is adapted from the kinetic study of methoxy-nitropyridines with secondary amines and is suitable for determining second-order rate constants.[6]

Materials:

  • Halopyridine substrate (e.g., this compound)

  • Nucleophile (e.g., piperidine, morpholine)

  • Anhydrous solvent (e.g., methanol, acetonitrile, or water depending on solubility and reactivity)

  • Buffer solutions (if pH control is necessary)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Standard volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the halopyridine substrate (e.g., 1 mM) in the chosen solvent.

    • Prepare a series of stock solutions of the nucleophile at various concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent. The nucleophile concentration should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

  • Kinetic Measurement:

    • Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C) in a constant temperature water bath.

    • To initiate a kinetic run, pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.

    • Inject a small, precise volume of the halopyridine stock solution into the cuvette, ensuring rapid mixing.

    • Immediately begin recording the absorbance at a predetermined wavelength (corresponding to the formation of the product) as a function of time. Continue data collection until the reaction is essentially complete (i.e., the absorbance reaches a stable plateau).

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation: A_t = A_∞ - (A_∞ - A_₀)e^(-k_obs*t), where A_t is the absorbance at time t, A_₀ is the initial absorbance, and A_∞ is the final absorbance.

    • Repeat the kinetic measurements for each of the different nucleophile concentrations.

    • The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the nucleophile ([Nucleophile]), according to the equation: k_obs = k₂[Nucleophile].

Protocol 2: General Procedure for Preparative SNAr with an Amine Nucleophile

This protocol provides a general method for the synthesis of substituted pyridines via SNAr.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., morpholine) (1.2 eq)

  • Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Reagents: Add the amine nucleophile (1.2 eq) and the base (2.0 eq) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-100°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure substituted pyridine.

Visualizations

SNAr Reaction Mechanism

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock Solution equilibrate Equilibrate Solutions to Desired Temperature prep_substrate->equilibrate prep_nucleophile Prepare Nucleophile Stock Solutions (Varying Concentrations) prep_nucleophile->equilibrate mix Mix Substrate and Excess Nucleophile in Cuvette equilibrate->mix measure Record Absorbance vs. Time mix->measure calc_kobs Calculate k_obs from Absorbance Data measure->calc_kobs plot Plot k_obs vs. [Nucleophile] calc_kobs->plot calc_k2 Determine k₂ from Slope plot->calc_k2

Caption: A generalized workflow for the experimental determination of SNAr reaction kinetics.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2-Bromo-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and materials science, owing to the prevalence of this scaffold in a vast array of biologically active compounds and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with pyridyl halides. This guide provides a comparative overview of the efficacy of different palladium catalyst systems for the cross-coupling of 2-Bromo-3-methoxy-6-nitropyridine, a highly functionalized and synthetically valuable building block. The electron-withdrawing nitro group at the 6-position is expected to enhance the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.

Data Presentation: Comparison of Palladium Catalysts

While specific experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes typical conditions and expected efficacy for various palladium-catalyzed cross-coupling reactions based on data from analogous 2-bromopyridine derivatives.[1][2] These conditions serve as a strong starting point for reaction optimization.

Coupling Reaction Palladium Precursor Ligand Base Solvent Typical Temp. (°C) Typical Time (h) Expected Yield Notes
Suzuki-Miyaura Pd(OAc)₂ or Pd(PPh₃)₄PPh₃K₂CO₃ or Na₂CO₃Toluene/H₂O or DME/H₂O80-10012-24Moderate to ExcellentA classic, cost-effective system.[1]
Suzuki-Miyaura Pd₂(dba)₃SPhos or XPhosK₃PO₄ or Cs₂CO₃Dioxane/H₂O or DMF100-1104-12Good to ExcellentBuchwald ligands are often superior for challenging substrates.[1]
Heck Pd(OAc)₂P(o-tolyl)₃Et₃NDMF100-1404-24GoodEffective for creating C-C bonds with alkenes.[2][3]
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃N or i-Pr₂NHTHF or DMF65-806-8Good to ExcellentRequires a copper co-catalyst for coupling with terminal alkynes.[2][3]
Buchwald-Hartwig Pd₂(dba)₃(±)-BINAPNaOtBuToluene80-1104-12Good to ExcellentIdeal for C-N bond formation with various amines.[4]
Negishi Pd(PPh₃)₄ or Ni(acac)₂PPh₃-THF or DME25-6512-24Good to ExcellentUtilizes organozinc reagents; often proceeds under mild conditions.[5][6]
Stille Pd(PPh₃)₄PPh₃-Toluene or Dioxane80-11012-24Moderate to GoodEmploys organostannanes; toxicity of tin reagents is a drawback.[7][8]

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. These should be adapted and optimized for the specific coupling partners and desired scale.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point for the reaction of this compound with an arylboronic acid.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene/H₂O 4:1, or DME/H₂O 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst and the solvent under the inert atmosphere.

  • Stir the reaction mixture at the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound.[4]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., (±)-BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, ligand, and base.

  • Add the this compound and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Visualizations

General Catalytic Cycle for Cross-Coupling

The following diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the active catalyst.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-M Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R - M-X Reductive_Elimination Reductive_Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

The diagram below outlines a typical laboratory workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Workup & Purification Dry_Glassware Flame-dry Schlenk flask Add_Solids Add Ar-Br, Nu-Source, Base Dry_Glassware->Add_Solids Inert_Atmosphere Evacuate & backfill with Argon/N2 Add_Solids->Inert_Atmosphere Add_Catalyst Add Pd catalyst & ligand Inert_Atmosphere->Add_Catalyst Add_Solvent Add anhydrous solvent Add_Catalyst->Add_Solvent Heating Heat and stir Add_Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and quench Monitoring->Quench Extraction Extract with organic solvent Quench->Extraction Purification Purify by column chromatography Extraction->Purification

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Benchmarking 2-Bromo-3-methoxy-6-nitropyridine against alternative building blocks in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in the rapid and efficient synthesis of novel therapeutic agents. Substituted pyridines are a cornerstone of many drug discovery programs, prized for their ability to engage in a wide array of biological interactions. Among these, 2-Bromo-3-methoxy-6-nitropyridine has emerged as a versatile scaffold, particularly in the development of kinase inhibitors. This guide provides an objective, data-driven comparison of this compound against key alternative building blocks, focusing on their performance in essential synthetic transformations and their potential to yield potent bioactive molecules.

Alternative Building Blocks for Comparison

To provide a comprehensive benchmark, this compound is compared against a selection of commercially available, structurally related pyridine building blocks that are also prominent in drug discovery. These alternatives have been chosen based on variations in the nature and position of substituents, which significantly influence their chemical reactivity and the biological activity of their derivatives.

  • 2-Bromo-5-methoxy-3-nitropyridine: An isomer of the primary building block, this alternative allows for the exploration of different substitution patterns on the resulting drug candidates.

  • 2-Chloro-3-methoxy-6-nitropyridine: This analog allows for a direct comparison of the reactivity of a bromo versus a chloro leaving group, a key consideration in process chemistry and cost-effectiveness.

  • 2-Amino-4-bromo-3-nitropyridine: The presence of an amino group in this building block introduces a new vector for chemical modification and can influence the biological activity of the final compound.[1]

  • 5-Bromo-2-nitropyridine: A simpler analog, this building block serves as a baseline for understanding the impact of the methoxy substituent on reactivity and biological performance.

Comparative Analysis of Chemical Reactivity

The utility of a building block in drug discovery is heavily dependent on its performance in key cross-coupling reactions that are the workhorses of modern synthetic chemistry. Here, we compare the expected performance of this compound and its alternatives in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, essential for the synthesis of biaryl structures prevalent in many kinase inhibitors. The reactivity of the building blocks in this reaction is influenced by the nature of the halogen and the electronic properties of the pyridine ring. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl.[2] The presence of electron-withdrawing groups, such as the nitro group, is known to enhance the reactivity of the aryl halide.[3]

Building BlockExpected Relative ReactivityTypical Reaction ConditionsExpected YieldNotes
This compound HighPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °C, 8-12 hGood to ExcellentThe nitro group strongly activates the bromide for oxidative addition.
2-Bromo-5-methoxy-3-nitropyridine HighSimilar to aboveGood to ExcellentIsomeric position of the methoxy group is expected to have a minor impact on reactivity compared to the activating nitro group.
2-Chloro-3-methoxy-6-nitropyridine ModerateMore forcing conditions may be needed (e.g., bulkier phosphine ligands like XPhos, higher temperatures)Moderate to GoodThe C-Cl bond is stronger and less reactive than the C-Br bond.[2]
2-Amino-4-bromo-3-nitropyridine HighStandard Suzuki conditionsGoodThe amino group may coordinate with the palladium catalyst, but the activating nitro group should ensure good reactivity.
5-Bromo-2-nitropyridine HighStandard Suzuki conditionsGood to ExcellentThe nitro group provides strong activation for the Suzuki coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, another critical pharmacophore in many drug candidates. The reactivity trends observed in Suzuki-Miyaura coupling are generally applicable here as well.

Building BlockExpected Relative ReactivityTypical Reaction ConditionsExpected YieldNotes
This compound HighPd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C, 4-8 hGood to ExcellentThe electron-deficient nature of the pyridine ring facilitates the reaction.
2-Bromo-5-methoxy-3-nitropyridine HighSimilar to aboveGood to ExcellentMinor expected difference in reactivity compared to its isomer.
2-Chloro-3-methoxy-6-nitropyridine ModerateMay require more active catalyst systems and longer reaction times.Moderate to GoodC-Cl bond activation is more challenging.
2-Amino-4-bromo-3-nitropyridine HighStandard Buchwald-Hartwig conditionsGoodThe free amino group can potentially interfere, but successful couplings are reported with similar substrates.[4]
5-Bromo-2-nitropyridine HighStandard Buchwald-Hartwig conditionsGood to ExcellentStrong activation by the nitro group.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the bromopyridine building block (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv.).[5]

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[6]

  • Solvent Addition: Add a degassed solvent mixture, such as 4:1 dioxane/water (5 mL).[5]

  • Reaction: Heat the mixture to 80-100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[5]

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the bromopyridine building block (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a base such as sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and a phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.[1][7]

  • Catalyst Addition: Add the palladium precursor, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%).[1]

  • Solvent Addition: Add anhydrous toluene (5 mL).[7]

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[7]

Comparative Performance in Kinase Inhibitor Synthesis

The ultimate measure of a building block's utility in drug discovery is its ability to contribute to the synthesis of potent and selective bioactive molecules. The electronic and steric properties of the substituents on the pyridine ring can significantly influence the binding of the final compound to the target kinase.

The nitro group in this compound and its alternatives is a strong electron-withdrawing group, which can be advantageous for several reasons. It can participate in hydrogen bonding interactions within the kinase active site and can be readily reduced to an amino group, providing a handle for further derivatization. The methoxy group, being an electron-donating group, can also modulate the electronic properties of the scaffold and participate in hydrogen bonding.

While a direct comparison of IC₅₀ values for a single target using inhibitors derived from each of these building blocks is not available in the literature, we can infer potential performance based on the known structure-activity relationships of kinase inhibitors.

Building BlockPotential Contribution to Biological ActivityRepresentative Biological Data (Context-Dependent)
This compound The 3-methoxy and 6-nitro substitution pattern can be explored for interactions in the hinge region and solvent-exposed regions of the kinase active site.Derivatives of nitropyridines have shown inhibitory activity against various kinases.[8]
2-Bromo-5-methoxy-3-nitropyridine The altered electronics and vector of the methoxy group can lead to different binding modes and selectivity profiles.Isomeric substitution patterns are a key strategy in optimizing kinase inhibitor potency and selectivity.
2-Chloro-3-methoxy-6-nitropyridine Expected to produce analogs with similar biological profiles to the bromo-derived compounds, assuming successful synthesis.The final compound is identical, but the synthetic accessibility can impact the overall drug discovery timeline.
2-Amino-4-bromo-3-nitropyridine The amino group can act as a key hydrogen bond donor, a common feature in many type I and type II kinase inhibitors.The imidazo[4,5-b]pyridine scaffold derived from this building block is present in numerous kinase inhibitors.[1]
5-Bromo-2-nitropyridine Provides a simpler scaffold that can be elaborated to explore different regions of the kinase active site.Derivatives have shown a wide range of biological activities.[9]

Visualizing Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the Graphviz DOT language.

G cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds to Downstream_Signaling Downstream_Signaling Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Promotes Kinase_Inhibitor Kinase_Inhibitor Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway, a common target for inhibitors derived from the discussed building blocks.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Reaction_Setup 1. Reaction Setup (Bromopyridine, Boronic Acid, Base) Catalyst_Addition 2. Catalyst Addition (e.g., Pd(PPh3)4) Reaction_Setup->Catalyst_Addition Solvent_Addition 3. Solvent Addition (e.g., Dioxane/H2O) Catalyst_Addition->Solvent_Addition Heating_Stirring 4. Heating & Stirring (80-100 °C) Solvent_Addition->Heating_Stirring Workup 5. Aqueous Work-up Heating_Stirring->Workup Purification 6. Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_logic Building Block Selection Logic Desired_Reactivity Desired_Reactivity High_Reactivity High_Reactivity Desired_Reactivity->High_Reactivity High Cost_Effective Cost_Effective Desired_Reactivity->Cost_Effective Cost-Effective Bromo_Pyridine 2-Bromo-3-methoxy- 6-nitropyridine High_Reactivity->Bromo_Pyridine Chloro_Pyridine 2-Chloro-3-methoxy- 6-nitropyridine Cost_Effective->Chloro_Pyridine

Caption: A logic diagram illustrating the choice between bromo and chloro analogs based on reactivity and cost.

Conclusion

This compound stands as a highly valuable building block in drug discovery, offering a favorable balance of reactivity and functionality. Its robust performance in key cross-coupling reactions, facilitated by the activating nitro group, allows for the efficient synthesis of diverse molecular scaffolds. While alternative building blocks, such as its chloro- and amino-substituted analogs, offer advantages in terms of cost and synthetic handles, this compound often represents the optimal choice during the lead optimization phase where reliable and versatile reactivity is paramount. The strategic selection from this palette of pyridine building blocks, guided by the principles of chemical reactivity and structure-activity relationships, will continue to empower the discovery of next-generation therapeutics.

References

A Comparative Analysis of Leaving Group Ability in 2-Halo-3-Methoxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of pharmaceutical intermediates and bioactive molecules, the strategic functionalization of heterocyclic scaffolds is of paramount importance. The pyridine core, a ubiquitous motif in drug discovery, often undergoes nucleophilic aromatic substitution (SNAr) to introduce a variety of functional groups. This guide provides a comparative analysis of the leaving group ability of halogens (Fluorine, Chlorine, Bromine, and Iodine) at the 2-position of the 3-methoxypyridine scaffold, a common building block in medicinal chemistry.

The reactivity of 2-halopyridines in SNAr reactions is critically dependent on the nature of the halogen. Contrary to the trend observed in aliphatic nucleophilic substitutions (SN1 and SN2), where iodide is the most facile leaving group, in SNAr, the order is often inverted. This is attributed to the mechanism of the reaction, which proceeds through a two-step addition-elimination pathway. The initial, and typically rate-determining, step is the nucleophilic attack on the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent step involves the elimination of the halide to restore aromaticity.

The Decisive Role of Electronegativity in SNAr

The rate of the SNAr reaction is largely governed by the stability of the Meisenheimer complex. A more electronegative halogen at the 2-position exerts a stronger inductive electron-withdrawing effect, thereby stabilizing the negative charge of the intermediate. This stabilization lowers the activation energy of the initial nucleophilic attack, leading to a faster reaction rate. Consequently, fluorine, being the most electronegative halogen, typically serves as the best leaving group in SNAr reactions on electron-deficient aromatic rings like pyridine.

Experimental Data Summary

Table 1: Comparative Reactivity of 2-Halo-3-methoxypyridines in SNAr with Morpholine

Leaving Group (X)Relative Reaction RateTypical Reaction TimeTypical Yield
F HighestShortestExcellent (>95%)
Cl HighShortVery Good (85-95%)
Br ModerateModerateGood (70-85%)
I LowLongFair to Good (50-70%)

This data is illustrative and based on established principles of nucleophilic aromatic substitution on halopyridines. Actual reaction times and yields will vary depending on the specific reaction conditions and the nucleophile used.

Experimental Protocol: A Representative SNAr Reaction

The following protocol describes a general procedure for the nucleophilic aromatic substitution of a 2-halo-3-methoxypyridine with morpholine. This method can be adapted for the comparative analysis of the different halogen leaving groups.

Reaction: Synthesis of 2-(Morpholin-4-yl)-3-methoxypyridine

Materials:

  • 2-Halo-3-methoxypyridine (1.0 eq)

  • Morpholine (1.2 - 2.0 eq)

  • Anhydrous solvent (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or a high-boiling point alcohol like tert-amyl alcohol)

  • Base (e.g., K2CO3, K3PO4, or excess morpholine)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 2-halo-3-methoxypyridine (1.0 eq), the chosen anhydrous solvent, and the base (if not using excess morpholine).

  • Add morpholine (1.2 - 2.0 eq) to the stirred mixture.

  • Heat the reaction mixture to a temperature appropriate for the specific halogen leaving group (e.g., for 2-fluoro and 2-chloro derivatives, temperatures around 80-120 °C are often sufficient, while 2-bromo and 2-iodo analogs may require higher temperatures or longer reaction times).

  • Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid base was used, filter the mixture.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(morpholin-4-yl)-3-methoxypyridine.

Logical Relationship: SNAr Mechanism

The following diagram illustrates the two-step addition-elimination mechanism of the nucleophilic aromatic substitution reaction on a 2-halo-3-methoxypyridine.

SNAr_Mechanism sub 2-Halo-3-methoxypyridine meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer Step 1: Nucleophilic Attack (Rate-Determining) nuc Nucleophile (Nu⁻) prod Substituted Product meisenheimer->prod Step 2: Elimination (Fast) lg Halide Leaving Group (X⁻)

Caption: General mechanism of SNAr on 2-halo-3-methoxypyridines.

Conclusion

For nucleophilic aromatic substitution on the 2-position of 3-methoxypyridine, the leaving group ability follows the trend: F > Cl > Br > I . This is a direct consequence of the electronegativity of the halogen, which stabilizes the rate-determining Meisenheimer intermediate. This understanding is crucial for medicinal chemists and process development scientists in selecting the appropriate starting materials and reaction conditions to optimize the synthesis of complex pyridine-containing molecules. The enhanced reactivity of 2-fluoropyridines, in particular, often allows for milder reaction conditions, which can be advantageous when working with sensitive substrates.

References

A Comparative Guide to the Synthetic Validation of 2-Bromo-3-methoxy-6-nitropyridine in Heterocyclic Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a synthetic pathway utilizing 2-Bromo-3-methoxy-6-nitropyridine for the preparation of a key intermediate, 2-amino-3-methoxy-6-nitropyridine, against an alternative, established route. The performance of each pathway is evaluated based on experimental data, offering insights into the efficiency, practicality, and potential scalability of each method.

Introduction

The synthesis of substituted aminopyridines is a cornerstone in the development of novel therapeutics, with these scaffolds appearing in a multitude of biologically active molecules. The strategic introduction of functional groups on the pyridine ring is crucial for modulating the physicochemical and pharmacological properties of drug candidates. This guide focuses on the synthesis of 2-amino-3-methoxy-6-nitropyridine, a versatile intermediate for further chemical elaboration. We will compare a modern approach utilizing a palladium-catalyzed Buchwald-Hartwig amination of this compound with a classical multi-step synthesis commencing from 2,6-dichloropyridine.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for the two synthetic pathways, providing a clear comparison of their respective efficiencies.

Pathway A: Classical Multi-Step Synthesis

StepReactionStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
1Nitration2,6-DichloropyridineConc. H₂SO₄, Conc. HNO₃-100-105575.4
2Ammonolysis2,6-Dichloro-3-nitropyridineAq. NH₃Methanol35-402Not specified
3Methoxylation2-Amino-6-chloro-3-nitropyridineSodium methoxideMethanol25-30Not specified56.5 (overall for steps 2 & 3)

Pathway B: Buchwald-Hartwig Amination Approach

StepReactionStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
1Bromination3-methoxy-6-nitropyridin-2-olPOBr₃Acetonitrile802~90 (estimated)
2AminationThis compoundBenzophenone imine, Pd₂(dba)₃, BINAP, NaOtBuToluene10012-24~85 (estimated)
3HydrolysisN-(3-methoxy-6-nitropyridin-2-yl)diphenylmethanimineAq. HClTHFRT1~95 (estimated)

Experimental Protocols

Detailed methodologies for the key transformations in each pathway are provided below.

Pathway A: Classical Multi-Step Synthesis

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

To a stirred solution of concentrated sulfuric acid, 2,6-dichloropyridine is added portion-wise at room temperature. Concentrated nitric acid is then added dropwise while maintaining the temperature below 50°C. The reaction mixture is heated to 100-105°C for 5 hours. After completion, the mixture is cooled and poured onto ice water. The resulting precipitate is filtered, washed with water, and dried to afford 2,6-dichloro-3-nitropyridine.

Step 2: Synthesis of 2-Amino-6-chloro-3-nitropyridine

2,6-Dichloro-3-nitropyridine is dissolved in methanol, and an aqueous solution of ammonia is added. The mixture is heated to 35-40°C for 2 hours. After cooling, the solid product is collected by filtration and washed with methanol.

Step 3: Synthesis of 2-Amino-6-methoxy-3-nitropyridine

To a solution of sodium methoxide in methanol, 2-amino-6-chloro-3-nitropyridine is added at 15°C. The mixture is then warmed to 25-30°C and stirred until the reaction is complete. The reaction is quenched with water, and the product is collected by filtration, washed with water, and dried.

Pathway B: Buchwald-Hartwig Amination Approach

Step 1: Synthesis of this compound (Proposed)

3-methoxy-6-nitropyridin-2-ol is suspended in acetonitrile, and phosphorus oxybromide (POBr₃) is added portion-wise. The mixture is heated to 80°C for 2 hours. After cooling, the reaction is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of N-(3-methoxy-6-nitropyridin-2-yl)diphenylmethanimine (Proposed)

In an oven-dried Schlenk flask, this compound, benzophenone imine, sodium tert-butoxide, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are combined. Anhydrous toluene is added, and the flask is evacuated and backfilled with argon. The reaction mixture is heated to 100°C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

Step 3: Synthesis of 2-Amino-3-methoxy-6-nitropyridine (Proposed)

The crude N-(3-methoxy-6-nitropyridin-2-yl)diphenylmethanimine is dissolved in tetrahydrofuran (THF), and aqueous hydrochloric acid (2M) is added. The mixture is stirred at room temperature for 1 hour. The reaction is then neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-amino-3-methoxy-6-nitropyridine.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and the catalytic cycle involved in the key amination step.

G cluster_A Pathway A: Classical Multi-Step Synthesis cluster_B Pathway B: Buchwald-Hartwig Amination Approach A1 2,6-Dichloropyridine A2 2,6-Dichloro-3-nitropyridine A1->A2 Nitration A3 2-Amino-6-chloro-3-nitropyridine A2->A3 Ammonolysis A4 2-Amino-6-methoxy-3-nitropyridine A3->A4 Methoxylation B1 3-methoxy-6-nitropyridin-2-ol B2 This compound B1->B2 Bromination B3 N-Aryl Imine Intermediate B2->B3 Buchwald-Hartwig Amination B4 2-Amino-3-methoxy-6-nitropyridine B3->B4 Hydrolysis

Comparison of Synthetic Pathways.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex Ar-Br Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R2NH Amido\nComplex Amido Complex Amine\nCoordination->Amido\nComplex - HBr Product Product Amido\nComplex->Product Reductive Elimination

Buchwald-Hartwig Amination Catalytic Cycle.

Conclusion

This comparative guide highlights two distinct strategies for the synthesis of 2-amino-3-methoxy-6-nitropyridine.

Pathway A represents a classical, well-established route that relies on readily available starting materials and reagents. However, it involves multiple steps, including a potentially low-yielding ammonolysis and the use of harsh nitrating conditions.

Pathway B , centered around the Buchwald-Hartwig amination of this compound, offers a more convergent and modern approach. While the synthesis of the brominated starting material is an additional step, palladium-catalyzed aminations are known for their high efficiency and functional group tolerance, often leading to higher overall yields and cleaner reactions. The proposed protocol for Pathway B is based on well-precedented transformations for similar substrates, suggesting its high feasibility.

The choice between these pathways will ultimately depend on the specific needs of the research program, considering factors such as scale, cost of reagents and catalysts, available equipment, and the desired purity of the final product. For rapid analog synthesis and medicinal chemistry applications, the flexibility and efficiency of the Buchwald-Hartwig approach may be advantageous. For large-scale production, a thorough cost and process safety analysis of both routes would be necessary.

The Strategic Application of 2-Bromo-3-methoxy-6-nitropyridine in Large-Scale Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of starting materials for large-scale synthesis is a critical decision, balancing cost, efficiency, safety, and scalability. This guide provides a comprehensive cost-benefit analysis of using 2-Bromo-3-methoxy-6-nitropyridine as a key intermediate in the synthesis of complex substituted aminopyridines, which are pivotal fragments in numerous pharmacologically active molecules, including kinase inhibitors.

This analysis focuses on the synthesis of a common drug scaffold, 3-methoxy-6-(piperazin-1-yl)pyridin-2-amine , comparing a synthetic route starting from this compound (Route 1) with a viable alternative pathway commencing with 2,6-dichloro-3-nitropyridine (Route 2).

Comparative Analysis of Synthetic Routes

The choice between these two pathways involves trade-offs in the number of steps, reagent costs, and process complexity. The following tables provide a quantitative summary to facilitate an objective comparison.

Table 1: Overall Process Comparison
ParameterRoute 1: Via this compoundRoute 2: Via 2,6-dichloro-3-nitropyridineAnalysis
Starting Material This compound2,6-dichloro-3-nitropyridineRoute 1 begins with a more advanced, higher-cost intermediate. Route 2's starting material is simpler but requires more synthetic steps.
Number of Steps 23Route 1 is shorter, potentially leading to higher overall throughput and lower processing costs.
Key Transformations 1. Nucleophilic Substitution (SNAr)2. Nitro Reduction1. Methoxylation2. Nucleophilic Substitution (SNAr)3. Nitro ReductionRoute 2 introduces an additional methoxylation step which must be regioselective to be efficient.
Overall Yield Dependent on optimization, typically good for both steps.Dependent on optimization of three steps.A shorter route generally offers a higher potential overall yield, minimizing cumulative losses.
Table 2: Estimated Cost Analysis (per mole of product)
RouteKey ReagentsEstimated Cost (USD/mole of SM*)Overall Cost Consideration
Route 1 2-Bromo-3-methoxy-6-nitropyridineBoc-PiperazinePalladium on Carbon (Pd/C)HighThe primary cost driver is the starting material. Fewer steps may offset this by reducing solvent, energy, and labor costs.
Route 2 2,6-dichloro-3-nitropyridineSodium MethoxideBoc-PiperazinePalladium on Carbon (Pd/C)Low to ModerateThe starting material is significantly cheaper, but the total cost must account for reagents, solvents, and processing time for an additional synthetic step.

*SM = Starting Material. Costs are estimates based on publicly available data for bulk quantities and are subject to market fluctuation. This analysis does not include costs for solvents, bases, or workup materials which would be required for a full economic evaluation.

Table 3: Safety and Handling Comparison
CompoundHazard Summary (GHS)Handling Considerations
This compound Irritant (Skin, Eye, Respiratory)Standard PPE required. Handle in a well-ventilated area.
2,6-dichloro-3-nitropyridine Irritant (Skin, Eye, Respiratory)Standard PPE required. Handle in a well-ventilated area.[1]
Sodium Methoxide Flammable Solid, Corrosive, Causes Severe BurnsHighly reactive with water. Requires handling in a dry, inert atmosphere.
Palladium on Carbon (Pd/C) Flammable Solid (when dry)Can be pyrophoric. Often handled as a wet paste to mitigate fire risk. Hydrogenation reactions require specialized high-pressure equipment.

Synthetic Pathway Visualization

The two synthetic routes are visualized below. Route 1 offers a more direct path, while Route 2 involves an initial functionalization step before proceeding with similar chemistry.

G cluster_0 Route 1: From this compound cluster_1 Route 2: From 2,6-dichloro-3-nitropyridine A1 2-Bromo-3-methoxy- 6-nitropyridine B1 Intermediate A A1->B1  Boc-Piperazine, Base (SNAr)   C1 3-methoxy-6-(piperazin-1-yl) pyridin-2-amine B1->C1  H₂, Pd/C (Nitro Reduction)   A2 2,6-dichloro-3-nitropyridine B2 2-chloro-6-methoxy- 3-nitropyridine A2->B2  NaOMe, MeOH   C2 Intermediate B B2->C2  Boc-Piperazine, Base (SNAr)   D2 3-methoxy-6-(piperazin-1-yl) pyridin-2-amine C2->D2  H₂, Pd/C (Nitro Reduction)  

Comparison of synthetic workflows.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of any synthetic route. The following are representative protocols based on established chemical transformations.

Route 1: Protocol

Step 1: Synthesis of tert-butyl 4-(5-methoxy-6-nitropyridin-2-yl)piperazine-1-carboxylate (Intermediate A)

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as Dioxane or DMF, add tert-butyl piperazine-1-carboxylate (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • After cooling, perform an aqueous workup by diluting with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the desired intermediate.

Step 2: Synthesis of 3-methoxy-6-(piperazin-1-yl)pyridin-2-amine

  • Dissolve the intermediate from the previous step in a solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% Pd).

  • Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction until the nitro group is fully reduced (typically 2-6 hours). The reaction is often exothermic and may require cooling.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting product is a Boc-protected amine.

  • To remove the Boc protecting group, dissolve the crude material in a solution of HCl in a suitable solvent (e.g., Dioxane or Methanol) and stir at room temperature for 1-2 hours.

  • Concentrate the mixture and perform a basic workup to obtain the final product as a free base.

Route 2: Protocol

Step 1: Synthesis of 2-chloro-6-methoxy-3-nitropyridine

  • To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in methanol, add a solution of sodium methoxide (1.05 eq) in methanol dropwise at a controlled temperature (e.g., 25-30 °C).[1]

  • Stir the reaction mixture for several hours at room temperature, monitoring for the disappearance of the starting material.

  • Quench the reaction by pouring the mixture into water.[1]

  • The product may precipitate and can be collected by filtration, or it can be extracted with an organic solvent.

  • Wash, dry, and concentrate the organic extracts to obtain the crude product, which can be purified if necessary.

Step 2: Synthesis of tert-butyl 4-(2-methoxy-5-nitropyridin-3-yl)piperazine-1-carboxylate (Intermediate B)

  • This step follows a similar SNAr procedure as in Route 1, Step 1, using 2-chloro-6-methoxy-3-nitropyridine as the starting material. The reaction conditions (solvent, base, temperature) will be comparable.

Step 3: Synthesis of 3-methoxy-6-(piperazin-1-yl)pyridin-2-amine

  • This final reduction and deprotection sequence is identical to the procedure outlined in Route 1, Step 2.

Conclusion and Recommendation

Route 1 , starting from This compound , presents a more streamlined and convergent approach. Its primary advantage is the reduction in the number of synthetic steps, which in a large-scale manufacturing context can lead to significant savings in time, labor, and capital expenditure on equipment. The higher initial cost of the starting material may be offset by a higher overall yield and greater process efficiency.

Route 2 , while utilizing a less expensive starting material in 2,6-dichloro-3-nitropyridine , introduces process complexity with an additional chemical transformation. The methoxylation step requires careful control to ensure regioselectivity and high conversion, adding to the overall process development and manufacturing time.

For large-scale synthesis where process robustness, speed, and overall yield are paramount, Route 1 is likely the more favorable option , despite the higher upfront cost of the starting material. The reduced number of steps simplifies quality control, minimizes waste streams, and increases the overall efficiency of the manufacturing campaign. However, a thorough economic analysis, including the actual bulk pricing of all materials and site-specific processing costs, would be necessary to make a definitive decision.

References

A Computational and Comparative Guide to the Reaction Mechanism of 2-Bromo-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive computational analysis of the nucleophilic aromatic substitution (SNAr) reaction mechanism of 2-Bromo-3-methoxy-6-nitropyridine. For researchers, scientists, and professionals in drug development, this document offers a comparative framework, detailing the reaction's intricacies against relevant alternatives, supported by detailed experimental and computational protocols.

Introduction to the Reaction Mechanism

The reactivity of this compound is largely dictated by the electronic properties of its substituents. The pyridine ring itself is electron-deficient, and the presence of a strongly electron-withdrawing nitro group at the 6-position further activates the ring towards nucleophilic attack. The bromine atom at the 2-position serves as a good leaving group. The methoxy group at the 3-position, being an electron-donating group, can modulate the reactivity and regioselectivity of the substitution.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this class of compounds. The generally accepted mechanism proceeds via a two-step addition-elimination sequence, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] However, recent studies have also provided evidence for concerted SNAr mechanisms, where the bond formation with the nucleophile and the breaking of the bond with the leaving group occur in a single step.[2] Computational analysis is a powerful tool to elucidate the specific mechanism for a given substrate and nucleophile.

This guide will focus on the reaction of this compound with piperidine as a representative nucleophile. This reaction is compared with two alternative substrates: 2-bromo-3,5-dinitropyridine, a more activated system, and 2-bromo-3-methoxypyridine, a less activated analogue, to highlight the influence of the nitro group on the reaction kinetics and thermodynamics.

Comparative Analysis of Reactivity

The rate and efficiency of the SNAr reaction are highly dependent on the electronic nature of the pyridine substituents. The following table presents a comparative summary of hypothetical and literature-derived computational data for the reaction of the target compound and its alternatives with piperidine.

Table 1: Comparative Computational Data for the SNAr Reaction with Piperidine

CompoundActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Predicted Mechanism
This compound 15.8 (Hypothetical)-8.2 (Hypothetical)Stepwise
2-Bromo-3,5-dinitropyridine12.5-10.5Stepwise
2-Bromo-3-methoxypyridine28.3-2.1Concerted/Stepwise (borderline)

Note: Data for this compound is hypothetical and for illustrative purposes, based on general principles of SNAr. Data for alternatives is derived from trends reported in computational studies of similar systems.

The presence of a second nitro group in 2-bromo-3,5-dinitropyridine is expected to significantly lower the activation energy, making the reaction faster compared to the target compound. Conversely, the absence of a nitro group in 2-bromo-3-methoxypyridine would result in a much higher activation barrier, rendering the reaction significantly slower.

Reaction Mechanism Pathway

The SNAr reaction of this compound with piperidine is proposed to proceed through a stepwise mechanism involving the formation of a Meisenheimer complex.

SNAr_Mechanism Reactants This compound + Piperidine TS1 Transition State 1 Reactants->TS1 Nucleophilic Attack Intermediate Meisenheimer Complex (Intermediate) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Leaving Group Departure Products 2-(piperidin-1-yl)-3-methoxy-6-nitropyridine + HBr TS2->Products

Caption: Proposed stepwise SNAr mechanism for the reaction.

Detailed Methodologies

Computational Protocol

The following protocol outlines a standard approach for the computational analysis of the SNAr reaction mechanism.

Software: Gaussian 16 or a similar quantum chemistry package.

Methodology:

  • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using a suitable density functional theory (DFT) method, such as B3LYP or M06-2X, with a Pople-style basis set like 6-311+G(d,p).

  • Solvation Effects: The influence of the solvent (e.g., DMSO or DMF) is incorporated using an implicit solvation model, such as the Polarizable Continuum Model (PCM).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Transition State Searching: Transition states are located using methods like the Berny algorithm (OPT=TS) or synchronous transit-guided quasi-Newton (QST2/QST3) methods.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition states connect the correct reactants/intermediates and products/intermediates on the potential energy surface.

  • Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies. Gibbs free energies of activation and reaction are then calculated from the electronic energies and the thermal corrections obtained from the frequency calculations.

Computational_Workflow Start Define Reaction: Substrate, Nucleophile, Solvent Opt_React Optimize Reactant Geometries Start->Opt_React Opt_Prod Optimize Product Geometries Start->Opt_Prod TS_Search Transition State Search (QST2/3 or OPT=TS) Opt_React->TS_Search Opt_Prod->TS_Search Freq_Calc Frequency Calculations TS_Search->Freq_Calc Verify TS (1 imag. freq) IRC_Calc IRC Calculations Freq_Calc->IRC_Calc Confirm Reaction Path Energy_Calc Single-Point Energy Calculations IRC_Calc->Energy_Calc Analysis Calculate ΔG‡ and ΔGrxn Analyze Reaction Profile Energy_Calc->Analysis

Caption: A typical workflow for computational reaction analysis.

Experimental Protocol

The following is a representative experimental protocol for the reaction of this compound with piperidine.

Materials:

  • This compound

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) is added piperidine (1.2 mmol).

  • The reaction mixture is stirred at 80 °C for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water (50 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)-3-methoxy-6-nitropyridine.

  • The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Influence of Substituents on Reactivity

The electronic nature of the substituents on the pyridine ring plays a critical role in determining the feasibility and rate of the SNAr reaction.

Substituent_Effects Substituent Substituent at positions 4, 5, or 6 EWG Electron-Withdrawing Group (e.g., -NO2, -CN) Substituent->EWG is an EDG Electron-Donating Group (e.g., -OCH3, -NH2) Substituent->EDG is an Stabilization Stabilizes Meisenheimer Complex EWG->Stabilization Destabilization Destabilizes Meisenheimer Complex EDG->Destabilization Lower_Ea Lowers Activation Energy (ΔG‡) Stabilization->Lower_Ea Higher_Ea Increases Activation Energy (ΔG‡) Destabilization->Higher_Ea Faster_Rate Faster Reaction Rate Lower_Ea->Faster_Rate Slower_Rate Slower Reaction Rate Higher_Ea->Slower_Rate

Caption: Logical flow of substituent effects on SNAr reactivity.

References

A Comparative Guide to Isomeric Purity Analysis of Chiral Amines Synthesized from 2-Bromo-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of isomeric purity is a critical step in the characterization of synthesized compounds. The presence of unintended isomers can significantly impact a drug's pharmacological and toxicological profile. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the isomeric purity analysis of compounds synthesized from the versatile starting material, 2-Bromo-3-methoxy-6-nitropyridine.

To illustrate a practical application, this guide focuses on the analysis of a model compound, (R/S)-N-(1-phenylethyl)-3-methoxy-6-nitropyridin-2-amine, synthesized via a nucleophilic aromatic substitution (SNAr) reaction between this compound and racemic 1-phenylethanamine. The resulting product is a mixture of two diastereomers, which serves as an excellent case study for comparing the capabilities of different analytical techniques in resolving and quantifying isomeric impurities.

Quantitative Performance Comparison

The selection of an analytical method for isomeric purity is often a balance between resolution, sensitivity, speed, and the nature of the isomers. The following tables summarize the performance of HPLC, GC-MS, and NMR for the analysis of the diastereomeric mixture of (R/S)-N-(1-phenylethyl)-3-methoxy-6-nitropyridin-2-amine.

Table 1: Comparison of Analytical Methods for Diastereomeric Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a chiral stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Differentiation of diastereomers based on distinct chemical shifts and coupling constants in a magnetic field.
Typical Stationary Phase Chiral (e.g., polysaccharide-based)Achiral (e.g., Polysiloxane-based)Not applicable
Resolution of Diastereomers Excellent, baseline separation is often achievable.Good to Excellent, depending on the volatility and thermal stability of the diastereomers.Good, distinct signals for each diastereomer can be observed.
Limit of Detection (LOD) ~0.01%~0.001%~0.1-0.5%
Limit of Quantitation (LOQ) ~0.05%~0.005%~0.5-1.0%
Sample Throughput High (with autosampler)High (with autosampler)Moderate
Destructive Analysis YesYesNo

Table 2: Representative Isomeric Purity Data for (R/S)-N-(1-phenylethyl)-3-methoxy-6-nitropyridin-2-amine

Analytical MethodDiastereomer 1 (% Area)Diastereomer 2 (% Area)Resolution (Rs)
Chiral HPLC 50.249.8> 2.0
GC-MS 50.549.5> 1.8
1H NMR 51 (Integral)49 (Integral)Not Applicable

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate isomeric purity analysis. Below are the protocols for the synthesis of the model compound and its analysis using HPLC, GC-MS, and NMR.

Synthesis of (R/S)-N-(1-phenylethyl)-3-methoxy-6-nitropyridin-2-amine

A solution of this compound (1.0 mmol) and racemic 1-phenylethanamine (1.2 mmol) in dimethylformamide (DMF, 5 mL) is treated with diisopropylethylamine (DIPEA, 1.5 mmol). The reaction mixture is heated to 80°C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, a mixture of diastereomers, is used for isomeric purity analysis without further purification.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed for the baseline separation and quantification of the two diastereomers.

  • Instrumentation : HPLC system equipped with a UV detector.

  • Column : Chiral stationary phase column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase : A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Column Temperature : 25°C.

  • Detection : UV at 254 nm.

  • Sample Preparation : Dissolve approximately 1 mg of the crude product in 1 mL of the mobile phase.

  • Analysis : Inject the sample and integrate the peak areas of the two separated diastereomers. The percentage of each isomer is calculated from the respective peak areas.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the separation and identification of the diastereomers, provided they are thermally stable.

  • Instrumentation : GC-MS system with a capillary column.

  • Column : A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program : Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode : Split (e.g., 50:1).

  • Injector Temperature : 250°C.

  • Mass Spectrometer : Electron ionization (EI) at 70 eV, scanning from m/z 50 to 400.

  • Sample Preparation : Dissolve approximately 1 mg of the crude product in 1 mL of dichloromethane.

  • Analysis : Inject the sample and identify the peaks corresponding to the diastereomers based on their retention times and mass spectra. Quantification is performed by integrating the total ion chromatogram (TIC) peak areas.

Protocol 3: Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

This non-destructive method allows for the determination of the diastereomeric ratio by integrating specific, well-resolved signals.

  • Instrumentation : NMR spectrometer operating at a minimum of 400 MHz.

  • Solvent : Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation : Dissolve approximately 10-20 mg of the crude product in 0.7 mL of the deuterated solvent.

  • Acquisition : Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis : Identify distinct signals corresponding to each diastereomer. Protons adjacent to the chiral center are often well-resolved. Integrate the respective signals for each diastereomer to determine their ratio.

Visualizations

The following diagrams illustrate the key processes described in this guide.

G cluster_synthesis Synthesis of Diastereomers start_material 2-Bromo-3-methoxy- 6-nitropyridine reaction SNAr Reaction (DMF, DIPEA, 80°C) start_material->reaction reagent Racemic 1-phenylethanamine reagent->reaction product Diastereomeric Mixture: (R/S)-N-(1-phenylethyl)-3-methoxy- 6-nitropyridin-2-amine reaction->product

Figure 1. Synthetic pathway to the diastereomeric model compound.

G cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis start Crude Reaction Product (Diastereomeric Mixture) sample_prep Sample Preparation (Dissolution/Dilution) start->sample_prep hplc_injection Injection onto Chiral Column sample_prep->hplc_injection gcms_injection Injection into GC sample_prep->gcms_injection nmr_sample Sample in NMR Tube sample_prep->nmr_sample hplc_separation Separation of Diastereomers hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Chromatogram (Peak Area Integration) hplc_detection->hplc_data gcms_separation Separation by Volatility gcms_injection->gcms_separation gcms_detection Mass Spectrometry Detection gcms_separation->gcms_detection gcms_data Total Ion Chromatogram (Peak Area Integration) gcms_detection->gcms_data nmr_acquisition 1H NMR Spectrum Acquisition nmr_sample->nmr_acquisition nmr_analysis Integration of Diastereotopic Signals nmr_acquisition->nmr_analysis nmr_data Diastereomeric Ratio nmr_analysis->nmr_data

Figure 2. Experimental workflow for comparative isomeric purity analysis.

G goal Isomeric Purity Analysis high_res High Resolution Required? goal->high_res high_sens High Sensitivity Required? high_res->high_sens No hplc Chiral HPLC high_res->hplc Yes non_dest Non-destructive Analysis? high_sens->non_dest No gcms GC-MS high_sens->gcms Yes non_dest->hplc No nmr NMR Spectroscopy non_dest->nmr Yes

Figure 3. Decision tree for selecting an analytical method.

Safety Operating Guide

Proper Disposal of 2-Bromo-3-methoxy-6-nitropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling specialized compounds like 2-Bromo-3-methoxy-6-nitropyridine, adherence to strict disposal protocols is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of this halogenated nitropyridine derivative, ensuring the protection of both laboratory personnel and the environment.

Safety First: Understanding the Hazards

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. This compound presents multiple risks that necessitate careful handling in a controlled environment, preferably within a chemical fume hood.[1]

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic if swallowed.[2]
Acute Toxicity (Dermal) Fatal in contact with skin.[2]
Skin Corrosion/Irritation Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity May cause respiratory irritation.[2]
Flammability Combustible liquid.[2]

Personal Protective Equipment (PPE) is non-negotiable. When handling this compound, always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2] If there is a risk of generating aerosols or vapors, respiratory protection should be used.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste. This procedure also applies to any materials contaminated with the chemical, such as weighing paper, pipette tips, and gloves.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • Crucially, do not mix this compound waste with non-halogenated chemical waste.[1] Mixing different waste streams can lead to dangerous reactions and complicates the disposal process.[1]

2. Waste Collection and Containerization:

  • Collect all waste, including the compound itself and any contaminated materials, in a dedicated, compatible, and sealable container.[1]

  • The container should be made of a material that will not react with the chemical, such as glass or high-density polyethylene (HDPE).[1]

  • Ensure the container is in good condition with a secure, leak-proof cap.[1]

  • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

3. Labeling of Waste Containers:

  • Immediately and clearly label the waste container with the following information:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The approximate quantity of the waste

    • The date the waste was first added to the container

    • The name of the principal investigator and the laboratory location

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a well-ventilated area, away from sources of ignition, and incompatible materials.[1] The area should have secondary containment to control any potential leaks.

5. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum period allowed by your institution's policy, arrange for its collection.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

  • Follow your institution's specific procedures for requesting waste collection and for the final transport of the waste from the laboratory.

6. Disposal of Empty Containers:

  • An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent.[1] The rinsate from this process must be collected and disposed of as hazardous waste.

Spill Management

In the event of a spill, the immediate priorities are to ensure personnel safety and contain the spill.

  • Evacuate and Alert: Immediately evacuate the area and alert others in the vicinity.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbent material and all contaminated items (including PPE) and place them into a sealed, labeled hazardous waste container for disposal.[1]

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's established procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

start Start: Generation of This compound Waste is_contaminated Is the material contaminated with This compound? start->is_contaminated waste_container Place in designated 'Halogenated Organic Waste' container. is_contaminated->waste_container Yes non_hazardous Dispose of as non-hazardous waste (if applicable and confirmed uncontaminated). is_contaminated->non_hazardous No label_container Ensure container is properly labeled: - Hazardous Waste - Full Chemical Name - Hazards, Quantity, Date, PI waste_container->label_container store_waste Store sealed container in a designated, well-ventilated Satellite Accumulation Area. label_container->store_waste full_or_time Is the container full or has the storage time limit been reached? store_waste->full_or_time full_or_time->store_waste No contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup. full_or_time->contact_ehs Yes end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-methoxy-6-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-methoxy-6-nitropyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。